molecular formula C8H9N3O2 B181203 6-Nitro-1,2,3,4-tetrahydroquinoxaline CAS No. 41959-35-7

6-Nitro-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B181203
CAS No.: 41959-35-7
M. Wt: 179.18 g/mol
InChI Key: ZVDCYZVYRXZJQF-UHFFFAOYSA-N
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Description

6-Nitro-1,2,3,4-tetrahydroquinoxaline is a useful research chemical for investigators exploring the structure-activity relationships of novel bioactive compounds . This tetrahydroquinoxaline derivative is of significant interest in medicinal chemistry, particularly in the study of compounds with metal-chelating properties . Research on its biochemical characteristics has shown that structurally related 6-nitro regioisomers can exhibit a range of pharmacological activities, including the inhibition of key enzymes like methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis and human MetAP2, as well as antibacterial activities against strains such as Escherichia coli , Staphylococcus aureus , and Mycobacterium smegmatis . Furthermore, analogous compounds have been evaluated for their ability to inhibit the endopeptidase and exopeptidase activities of cathepsin B and to reduce intracellular collagen IV degradation, highlighting the potential of this chemical scaffold in developing probes for biochemical pathways and therapeutic targets . The compound serves as a valuable precursor for synthesizing diverse heterocyclic systems with potential applications in antimicrobial and anticancer research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-2,5,9-10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVDCYZVYRXZJQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436630
Record name 6-nitro-1,2,3,4-tetrahydroquinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41959-35-7
Record name 1,2,3,4-Tetrahydro-6-nitroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41959-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-nitro-1,2,3,4-tetrahydroquinoxaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide to 6-Nitro-1,2,3,4-tetrahydroquinoxaline: Chemical Properties and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-Nitro-1,2,3,4-tetrahydroquinoxaline. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise, data-driven insights.

Core Chemical Properties

This compound is a heterocyclic organic compound with the molecular formula C₈H₉N₃O₂.[1] Its molecular weight is 179.18 g/mol .[1] While experimental data on its physical properties are limited, data for structurally similar compounds can provide valuable estimates. For instance, the related compound 6-Nitro-1,2,3,4-tetrahydroquinoline has a documented melting point of 161-162 °C.[2] Another related derivative, 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione, exhibits a high melting point of over 300°C.[3] The solubility of this compound is expected to be higher in polar organic solvents due to the presence of the nitro group.[4]

PropertyValueSource
Molecular Formula C₈H₉N₃O₂[1]
Molecular Weight 179.18 g/mol [1]
IUPAC Name This compound[1]
CAS Number 41959-35-7[1]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow:

The synthesis could commence with the nitration of a commercially available substituted aniline, followed by further functional group manipulations to introduce the ethylenediamine moiety, and subsequent cyclization to form the tetrahydroquinoxaline ring.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Functionalization cluster_2 Step 3: Cyclization cluster_3 Step 4: Reduction Start Substituted Aniline Nitroaniline Nitroaniline Derivative Start->Nitroaniline Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Nitroaniline Diaminobenzene Substituted o-Phenylenediamine Nitroaniline->Diaminobenzene Reduction & Functionalization Functionalization_Reagent Reagents for Diamine Formation Functionalization_Reagent->Diaminobenzene Quinoxaline 6-Nitroquinoxaline Diaminobenzene->Quinoxaline Condensation Glyoxal Glyoxal Glyoxal->Quinoxaline Final_Product This compound Quinoxaline->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Final_Product

Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

A detailed protocol for the synthesis of the related compound, 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, can be adapted.[5] The crucial steps would involve:

  • Protection of the amino group: The starting material, a substituted aniline, would first have its amino group protected to control the regioselectivity of the subsequent nitration.

  • Nitration: The protected aniline would then be nitrated using a mixture of nitric acid and sulfuric acid at low temperatures.

  • Deprotection and Functionalization: The protecting group would be removed, followed by chemical modifications to introduce the second amino group, forming a substituted o-phenylenediamine.

  • Cyclization: The resulting diamine would be condensed with glyoxal to form the 6-nitroquinoxaline ring.

  • Reduction: The final step involves the selective reduction of the pyrazine ring of 6-nitroquinoxaline to yield this compound, for example, by using sodium borohydride.

  • Purification: The final product would be purified using column chromatography.

Spectral Data

Specific spectral data for this compound is not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene ring, with splitting patterns influenced by the nitro group. Signals for the methylene protons of the tetrahydro-pyrazine ring would also be present, likely as multiplets.

  • FTIR: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching of the secondary amines in the tetrahydro-pyrazine ring, C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (179.18 m/z).

Biological Activity and Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer properties. The presence of a nitro group can significantly influence the pharmacological profile of these compounds. While the specific mechanism of action for this compound has not been elucidated, studies on other nitro-containing heterocyclic compounds suggest a potential role in inducing apoptosis in cancer cells.

Potential Apoptotic Signaling Pathway:

Based on studies of other nitro-aromatic compounds, this compound could potentially induce apoptosis through both the intrinsic and extrinsic pathways, converging on the activation of executioner caspases.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound 6-Nitro-1,2,3,4- tetrahydroquinoxaline TRAIL_DR5 Upregulation of TRAIL and DR5 Compound->TRAIL_DR5 Bax Bax upregulation Compound->Bax Caspase8 Caspase-8 activation TRAIL_DR5->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondria Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential apoptotic signaling pathway induced by this compound.

This proposed pathway suggests that the compound may trigger the extrinsic pathway by upregulating death receptors like DR5 and their ligand TRAIL, leading to the activation of caspase-8.[6] Concurrently, it might stimulate the intrinsic pathway by increasing the expression of the pro-apoptotic protein Bax, which in turn promotes the release of cytochrome c from the mitochondria and activates caspase-9.[6] Both pathways would then converge on the activation of the executioner caspase-3, ultimately leading to programmed cell death or apoptosis.[6][7]

Conclusion

This compound is a compound of interest for further investigation in medicinal chemistry and drug discovery. While there is a need for more comprehensive experimental data on its physicochemical properties and a specific, validated synthesis protocol, the existing information on related compounds provides a strong foundation for future research. Its potential to induce apoptosis through established signaling pathways makes it a candidate for development as an anticancer agent. Further studies are warranted to fully characterize this compound and explore its therapeutic potential.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Nitro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitro-1,2,3,4-tetrahydroquinoxaline is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its molecular structure, characterized by a fused benzene and dihydropyrazine ring system with a nitro substituent, dictates its physicochemical properties and biological activity. This guide provides a comprehensive overview of the anticipated molecular structure and conformational dynamics of this compound. In the absence of specific published crystallographic and detailed spectroscopic data for this molecule, this document leverages data from the parent compound, 1,2,3,4-tetrahydroquinoxaline, and analogous substituted heterocycles to build a robust theoretical model. Furthermore, it outlines proposed experimental and computational workflows for its definitive characterization.

Introduction

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a nitro group at the 6-position of the benzene ring is expected to significantly influence the molecule's electronic properties, polarity, and potential for intermolecular interactions, thereby modulating its bioactivity. A thorough understanding of the three-dimensional structure and conformational preferences of this compound is crucial for structure-activity relationship (SAR) studies and rational drug design.

This guide will first detail the expected molecular structure, including bond lengths and angles, based on analogous compounds. It will then delve into a theoretical conformational analysis of the flexible dihydropyrazine ring. Finally, it will propose detailed experimental and computational protocols to validate these theoretical insights.

Predicted Molecular Structure

Based on this, the following structural characteristics for this compound can be predicted.

Predicted Bond Lengths and Angles

The introduction of a nitro group is anticipated to cause minor alterations to the geometry of the benzene ring due to its electron-withdrawing nature. The C-N bond of the nitro group and the adjacent C-C bonds in the aromatic ring will be of particular interest. The geometry of the dihydropyrazine ring is expected to be largely similar to the parent compound.

Table 1: Predicted Key Molecular Geometry Parameters for this compound

ParameterPredicted Value RangeNotes
Aromatic Ring
C-C Bond Length1.38 - 1.41 ÅTypical for a substituted benzene ring.
C-N (aromatic-nitro)1.45 - 1.49 Å
N-O (nitro)1.21 - 1.25 Å
O-N-O Angle~125°
Dihydropyrazine Ring
C-C Bond Length1.50 - 1.54 ÅSaturated C-C bond.
C-N Bond Length1.45 - 1.49 ÅSaturated C-N bond.
N-H Bond Length~1.01 Å
C-N-C Bond Angle110 - 115°
N-C-C Bond Angle109 - 113°

Note: These values are estimations based on data from similar molecular fragments and require experimental verification.

Conformational Analysis

The conformational flexibility of this compound is primarily due to the non-planar nature of the six-membered dihydropyrazine ring. This ring can adopt several conformations, with the most common being the chair, boat, and twist-boat (or skew-boat) forms.

The following diagram illustrates the logical relationship between these principal conformations and the energy barriers separating them.

G Chair Chair Conformation (Lowest Energy) HalfChair Half-Chair (Transition State) Chair->HalfChair Ring Flip TwistBoat Twist-Boat Conformation (Intermediate) Boat Boat Conformation (Transition State/Higher Energy) TwistBoat->Boat TwistBoat->HalfChair Boat->TwistBoat HalfChair->Chair HalfChair->TwistBoat

Fig. 1: Conformational Interconversion Pathway

For a substituted 1,2,3,4-tetrahydroquinoxaline, the chair conformation is expected to be the most stable due to the minimization of torsional and steric strain. In this conformation, the substituents on the nitrogen and carbon atoms of the dihydropyrazine ring can occupy either axial or equatorial positions. The presence and orientation of the N-H protons will be key determinants of the lowest energy chair conformer.

Proposed Experimental and Computational Characterization Workflow

To definitively determine the molecular structure and conformation of this compound, a combined experimental and computational approach is recommended.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural & Conformational Analysis cluster_validation Validated Structure Synthesis Chemical Synthesis Purification Chromatography & Recrystallization Synthesis->Purification NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, NOESY) Purification->NMR XRay Single-Crystal X-ray Diffraction Purification->XRay If suitable crystals form CompChem Computational Modeling (DFT, Ab Initio) NMR->CompChem Compare experimental & calculated shifts Validated Definitive Molecular Structure and Conformation NMR->Validated XRay->CompChem Compare solid-state & gas-phase structures XRay->Validated CompChem->Validated

Fig. 2: Proposed Workflow for Characterization
Experimental Protocols

4.1.1. Synthesis and Purification A potential synthetic route to this compound involves the nitration of a suitable N-protected 1,2,3,4-tetrahydroquinoxaline precursor, followed by deprotection.

  • Materials: N-acetyl-1,2,3,4-tetrahydroquinoxaline, nitric acid, sulfuric acid, ethanol, sodium hydroxide, ethyl acetate, silica gel.

  • Procedure (Illustrative):

    • Slowly add a cooled mixture of nitric acid and sulfuric acid to a solution of N-acetyl-1,2,3,4-tetrahydroquinoxaline in a suitable solvent at 0°C.

    • Stir the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Quench the reaction by pouring it over ice and neutralize with a base.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the N-acetyl-6-nitro-1,2,3,4-tetrahydroquinoxaline intermediate by column chromatography on silica gel.

    • Hydrolyze the acetyl group using aqueous base to yield the final product.

    • Recrystallize the final product from a suitable solvent system (e.g., ethanol/water) to obtain high-purity crystals for analysis.

4.1.2. NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the dihydropyrazine ring can provide information about their dihedral angles and thus the ring conformation. Protons in axial and equatorial positions will have distinct chemical shifts and coupling patterns.

  • ¹³C NMR: Provides information on the carbon framework of the molecule.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguous assignment of all proton and carbon signals. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly important for conformational analysis as it can reveal through-space proximities between protons, helping to distinguish between axial and equatorial orientations.

4.1.3. Single-Crystal X-ray Diffraction If suitable single crystals can be grown, X-ray diffraction will provide the most precise and unambiguous information about the solid-state molecular structure, including bond lengths, bond angles, and torsion angles. This data would serve as the benchmark for validating computational models.

Computational Modeling Protocol

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the relative energies of different conformers and the energy barriers for their interconversion.

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Methodology:

    • Perform a conformational search to identify all possible low-energy conformers (chair, boat, twist-boat).

    • Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

    • Calculate the relative energies of the conformers to determine the most stable form.

    • Simulate the NMR chemical shifts for the lowest energy conformer and compare them with the experimental data for validation.

    • Map the potential energy surface for the ring-flipping process by performing transition state searches to identify the energy barriers between conformers.

Conclusion

While direct experimental data for this compound is currently limited in the public domain, a robust theoretical model of its molecular structure and conformation can be constructed based on the parent compound and established principles of stereochemistry. The dihydropyrazine ring is expected to adopt a stable chair conformation. The proposed integrated workflow, combining chemical synthesis, advanced spectroscopic techniques, X-ray crystallography, and computational modeling, provides a clear roadmap for the definitive characterization of this molecule. Such a detailed understanding is essential for its future development and application in the field of medicinal chemistry.

An In-depth Technical Guide to the Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the multi-step synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, o-phenylenediamine. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes a visual representation of the overall synthetic pathway.

Introduction

Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of a nitro group and the subsequent saturation of the pyrazine ring to form a tetrahydroquinoxaline moiety can significantly modulate the pharmacological properties of these compounds. This compound, in particular, is a key intermediate for the synthesis of various therapeutic agents, including those with potential antimicrobial and anticancer activities. This guide outlines a reliable and reproducible three-step synthetic route starting from o-phenylenediamine.

Overall Synthetic Pathway

The synthesis of this compound from o-phenylenediamine is achieved through a three-step process. The initial nitration of an o-phenylenediamine derivative provides the key intermediate, 4-nitro-o-phenylenediamine. This is followed by a condensation reaction to form the quinoxaline ring system, yielding 6-nitroquinoxaline. The final step involves the selective reduction of the pyrazine ring to afford the target compound.

Synthesis_Pathway start o-Phenylenediamine step1 Step 1: Nitration (via 2,4-dinitroaniline reduction) start->step1 Precursor intermediate1 4-Nitro-o-phenylenediamine step1->intermediate1 step2 Step 2: Condensation with Glyoxal intermediate1->step2 intermediate2 6-Nitroquinoxaline step2->intermediate2 step3 Step 3: Selective Reduction intermediate2->step3 product This compound step3->product

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-o-phenylenediamine

This procedure is adapted from a well-established method involving the selective reduction of 2,4-dinitroaniline.

Reaction Scheme:

2,4-Dinitroaniline → 4-Nitro-o-phenylenediamine

Materials and Reagents:

  • 2,4-Dinitroaniline

  • Ammonium sulfide solution or Sodium hydrosulfide

  • Ethanol

  • Water

  • Hydrochloric acid (for purification)

  • Ammonia solution (for purification)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend 2,4-dinitroaniline in a mixture of ethanol and water.

  • Heat the mixture to a gentle reflux.

  • Slowly add a solution of ammonium sulfide or sodium hydrosulfide to the refluxing suspension over a period of 1-2 hours. The color of the reaction mixture will change from yellow to a deep red.

  • After the addition is complete, continue to reflux for an additional 30-60 minutes until the reaction is complete (monitored by TLC).

  • Allow the reaction mixture to cool to room temperature and then chill in an ice bath to precipitate the crude product.

  • Collect the red crystalline product by vacuum filtration and wash with cold water.

  • For purification, dissolve the crude product in a boiling mixture of water and concentrated hydrochloric acid.

  • Filter the hot solution through a bed of activated charcoal (e.g., Norit).

  • Treat the hot filtrate with a concentrated ammonia solution until the solution is alkaline, precipitating the purified 4-nitro-o-phenylenediamine.

  • Cool the mixture in an ice bath, collect the purified product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

Step 2: Synthesis of 6-Nitroquinoxaline

This step involves the condensation of 4-nitro-o-phenylenediamine with glyoxal to form the quinoxaline ring.

Reaction Scheme:

4-Nitro-o-phenylenediamine + Glyoxal → 6-Nitroquinoxaline

Materials and Reagents:

  • 4-Nitro-o-phenylenediamine

  • Glyoxal (40% aqueous solution) or Glyoxal sodium bisulfite addition compound

  • Ethanol or a mixture of glycerol and water

  • Glacial acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve 4-nitro-o-phenylenediamine in ethanol or a mixture of glycerol and water in a round-bottom flask.

  • Add an equimolar amount of glyoxal solution to the flask. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (or 90-100 °C if using glycerol/water) for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. If using ethanol, the product may precipitate upon cooling. If using glycerol/water, dilute the mixture with water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

  • The crude 6-nitroquinoxaline can be purified by recrystallization from a suitable solvent such as ethanol.

Step 3: Synthesis of this compound

This crucial step requires the selective reduction of the pyrazine ring of 6-nitroquinoxaline without affecting the nitro group. A metal-free reduction using a diimide source is a potential method to achieve this chemoselectivity.

Reaction Scheme:

6-Nitroquinoxaline → this compound

Materials and Reagents:

  • 6-Nitroquinoxaline

  • Hydrazine hydrate

  • A catalyst for diimide formation (e.g., a flavin-based organocatalyst) or an oxidizing agent like hydrogen peroxide in situ.

  • Ethanol or another suitable solvent

Procedure (Conceptual - requires optimization):

  • Dissolve 6-nitroquinoxaline in a suitable solvent such as ethanol in a round-bottom flask.

  • Add the catalyst for diimide generation to the solution.

  • Slowly add hydrazine hydrate to the reaction mixture at room temperature. The reaction is often exothermic and may require cooling.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC. The goal is to achieve the reduction of the pyrazine ring while the nitro group remains intact.

  • Upon completion, the reaction mixture is worked up by removing the catalyst (if heterogeneous) by filtration.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate the desired this compound.

Alternative approach: Catalytic transfer hydrogenation using a suitable catalyst and a hydrogen donor like formic acid or ammonium formate could also be explored, with careful selection of the catalyst to favor the reduction of the heterocyclic ring over the nitro group.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance Typical Yield (%)
o-PhenylenediamineC₆H₈N₂108.14102-104White to brownish crystals-
4-Nitro-o-phenylenediamineC₆H₇N₃O₂153.14199-201Red to orange-red crystalline powder[1]79-86[2]
6-NitroquinoxalineC₈H₅N₃O₂175.14174-176Solid[3]90-95[4]
This compoundC₈H₉N₃O₂179.18Not readily available--
Compound Key Spectroscopic Data
4-Nitro-o-phenylenediamine ¹H NMR (DMSO-d₆): δ ~7.5 (d, 1H), ~7.0 (s, 1H), ~6.8 (d, 1H), ~5.0 (br s, 4H, 2xNH₂). IR (KBr, cm⁻¹): ~3400-3200 (N-H stretching), ~1580, ~1340 (NO₂ stretching).
6-Nitroquinoxaline ¹H NMR (CDCl₃): δ ~9.0 (s, 1H), ~8.9 (s, 1H), ~8.5 (d, 1H), ~8.3 (dd, 1H), ~8.1 (d, 1H). MS (EI): m/z 175 (M⁺).
This compound ¹H NMR (predicted): Aromatic protons in the range of δ 7.0-8.0, and aliphatic protons (CH₂-CH₂) in the range of δ 3.0-4.0. Two N-H signals would also be expected.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for each synthetic step.

Step1_Workflow cluster_0 Step 1: Synthesis of 4-Nitro-o-phenylenediamine Start Suspend 2,4-Dinitroaniline in EtOH/H₂O Heat Heat to Reflux Start->Heat Add Reductant Slowly add Ammonium Sulfide or Sodium Hydrosulfide Heat->Add Reductant Reflux Continue Reflux (30-60 min) Add Reductant->Reflux Cool Cool to RT, then Ice Bath Reflux->Cool Filter Vacuum Filter Crude Product Cool->Filter Purify Purification: Dissolve in hot HCl(aq) Filter through Norit Precipitate with NH₃(aq) Filter->Purify Final Product Collect and Dry Purified Product Purify->Final Product

Caption: Workflow for the synthesis of 4-Nitro-o-phenylenediamine.

Step2_Workflow cluster_1 Step 2: Synthesis of 6-Nitroquinoxaline Start Dissolve 4-Nitro-o-phenylenediamine in Solvent Add Glyoxal Add Glyoxal Solution (and optional catalyst) Start->Add Glyoxal Heat Heat to Reflux (2-4 hours) Add Glyoxal->Heat Cool Cool to Room Temperature Heat->Cool Precipitate Induce Precipitation (if necessary) Cool->Precipitate Filter Vacuum Filter Crude Product Precipitate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Final Product Collect and Dry Purified Product Recrystallize->Final Product

Caption: Workflow for the synthesis of 6-Nitroquinoxaline.

Step3_Workflow cluster_2 Step 3: Selective Reduction to this compound Start Dissolve 6-Nitroquinoxaline in Solvent Add Reagents Add Diimide Precursors (e.g., Hydrazine Hydrate + Catalyst) Start->Add Reagents React Stir at Controlled Temperature Add Reagents->React Monitor Monitor by TLC for Selectivity React->Monitor Workup Reaction Workup (e.g., Catalyst Removal) Monitor->Workup Purify Purify by Column Chromatography Workup->Purify Final Product Isolate and Characterize Product Purify->Final Product

Caption: Conceptual workflow for the selective reduction of 6-Nitroquinoxaline.

Conclusion

This technical guide provides a detailed and structured approach for the synthesis of this compound from o-phenylenediamine. While the initial steps of synthesizing 4-nitro-o-phenylenediamine and 6-nitroquinoxaline are well-established, the final selective reduction of the pyrazine ring requires careful consideration of the reaction conditions to achieve the desired chemoselectivity. The conceptual protocol provided for this final step serves as a strong starting point for researchers to develop and optimize a robust method for the preparation of the title compound, a key building block in the development of novel therapeutic agents.

References

Navigating the Synthesis and Spectroscopic Landscape of 6-Nitro-1,2,3,4-tetrahydroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the synthesis and spectroscopic characterization of 6-Nitro-1,2,3,4-tetrahydroquinoxaline. Due to a lack of directly published experimental data for this specific compound, this document provides a proposed synthetic pathway and estimated spectroscopic data based on analogous compounds and established chemical principles.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is proposed to proceed via a two-step sequence: the synthesis of the 1,2,3,4-tetrahydroquinoxaline core followed by regioselective nitration.

Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoxaline

The initial step involves the reductive cyclization of o-phenylenediamine with a two-carbon synthon, such as ethylene glycol, in the presence of a suitable catalyst. This reaction is a well-established method for the formation of the tetrahydroquinoxaline scaffold.

Step 2: Nitration of 1,2,3,4-Tetrahydroquinoxaline

The subsequent and crucial step is the regioselective nitration of the synthesized 1,2,3,4-tetrahydroquinoxaline. Drawing parallels from the synthesis of 6-nitro-1,2,3,4-tetrahydroquinoline, the nitration can be achieved using a nitrating agent, such as nitric acid in the presence of sulfuric acid, under controlled temperature conditions. The directing effects of the amino groups on the aromatic ring are expected to favor the introduction of the nitro group at the 6-position.

Synthesis_Workflow Proposed Synthesis of this compound Reactant1 o-Phenylenediamine Step1 Reductive Cyclization Reactant1->Step1 Reactant2 Ethylene Glycol Reactant2->Step1 Intermediate 1,2,3,4-Tetrahydroquinoxaline Step2 Regioselective Nitration Intermediate->Step2 Nitrating_Agent HNO3 / H2SO4 Nitrating_Agent->Step2 Product This compound Step1->Intermediate Step2->Product Spectroscopic_Analysis Spectroscopic Characterization Workflow Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

The Synthetic Keystone: A Technical Guide to 6-Nitro-1,2,3,4-tetrahydroquinoxaline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitro-1,2,3,4-tetrahydroquinoxaline is a pivotal precursor in the landscape of organic synthesis, particularly for the development of novel therapeutics and functional materials. Its strategic placement of a nitro group on the electron-rich benzene ring, combined with the conformational flexibility of the saturated pyrazine ring, offers a versatile platform for a multitude of chemical transformations. The nitro moiety not only serves as a handle for further functionalization, most notably through its reduction to an amino group, but also modulates the electronic properties of the entire scaffold. This guide provides an in-depth exploration of the synthesis, key reactions, and potential applications of this compound, offering a comprehensive resource for professionals in the field. Quinoxaline derivatives, in general, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including roles as kinase inhibitors in anticancer therapy.[1][2]

Synthesis of this compound

The primary route to this compound involves the direct nitration of the parent 1,2,3,4-tetrahydroquinoxaline scaffold. Achieving regioselectivity at the 6-position is a critical aspect of this synthesis. While a definitive protocol for the direct nitration of 1,2,3,4-tetrahydroquinoxaline to yield the 6-nitro isomer is not extensively detailed in readily available literature, a comprehensive study on the analogous 1,2,3,4-tetrahydroquinoline provides a robust framework for this transformation.[3] The regioselectivity of the nitration is highly dependent on the reaction conditions and the presence and nature of protecting groups on the nitrogen atoms of the pyrazine ring.[3]

Alternatively, a green synthesis approach for a related compound, 6-nitro-2,3-diphenylquinoxaline, utilizes the condensation of 4-nitro-o-phenylenediamine with benzil, suggesting a potential pathway to the tetrahydro-derivative through subsequent reduction of the pyrazine ring.[4]

Experimental Protocol: Regioselective Nitration (Adapted from Tetrahydroquinoline Synthesis)[3][4]

This protocol is an adapted procedure based on the regioselective nitration of N-protected tetrahydroquinolines, which offers a high degree of control over the position of nitration.

Step 1: N-Protection of 1,2,3,4-tetrahydroquinoxaline

  • Materials: 1,2,3,4-tetrahydroquinoxaline, trifluoroacetic anhydride, pyridine, dichloromethane (DCM).

  • Procedure: To a solution of 1,2,3,4-tetrahydroquinoxaline in DCM at 0 °C, add pyridine followed by the dropwise addition of trifluoroacetic anhydride. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the N-trifluoroacetyl-protected intermediate.

Step 2: Nitration

  • Materials: N-trifluoroacetyl-1,2,3,4-tetrahydroquinoxaline, fuming nitric acid, concentrated sulfuric acid.

  • Procedure: The N-protected substrate is dissolved in concentrated sulfuric acid at a low temperature (e.g., -10 °C to 0 °C). A nitrating mixture (fuming nitric acid in concentrated sulfuric acid) is added dropwise while maintaining the low temperature. The reaction is stirred for a specified time until completion. The mixture is then carefully poured onto crushed ice, and the precipitate is collected by filtration.

Step 3: Deprotection

  • Materials: N-trifluoroacetyl-6-nitro-1,2,3,4-tetrahydroquinoxaline, sodium hydroxide or potassium carbonate, methanol/water.

  • Procedure: The N-protected nitro-compound is suspended in a mixture of methanol and water, and a base (e.g., potassium carbonate) is added. The mixture is heated to reflux until the protecting group is cleaved. After cooling, the product is extracted with an organic solvent, and the solvent is removed to yield this compound.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular Formula C₈H₉N₃O₂
Molecular Weight 179.18 g/mol
Appearance Yellow to orange solid
Melting Point Expected to be in the range of 150-200 °C
¹H NMR (DMSO-d₆) Aromatic protons expected in the range of δ 7.0-8.0 ppm. Aliphatic protons (CH₂) expected around δ 3.0-3.5 ppm.
¹³C NMR (DMSO-d₆) Aromatic carbons expected in the range of δ 110-150 ppm. Aliphatic carbons expected around δ 40-50 ppm.
IR (KBr, cm⁻¹) N-H stretching (~3300-3400), C-H stretching (aromatic ~3000-3100, aliphatic ~2850-2950), NO₂ stretching (asymmetric ~1500-1550, symmetric ~1335-1385).
Mass Spectrometry [M+H]⁺ at m/z 180.07

Key Reactions of this compound as a Precursor

The synthetic utility of this compound lies in its ability to undergo a variety of transformations, making it a valuable building block for more complex molecules.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a cornerstone transformation, yielding 6-amino-1,2,3,4-tetrahydroquinoxaline, a key intermediate for the synthesis of bioactive compounds.

Experimental Protocol: Catalytic Hydrogenation

  • Materials: this compound, Palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas.

  • Procedure: this compound is dissolved in methanol or ethanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to yield 6-amino-1,2,3,4-tetrahydroquinoxaline.

N-Alkylation

The secondary amine functionalities at the N1 and N4 positions of the pyrazine ring are susceptible to alkylation, allowing for the introduction of diverse substituents.

Experimental Protocol: Reductive Amination

  • Materials: this compound, an aldehyde or ketone, sodium triacetoxyborohydride, dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Procedure: To a solution of this compound and the desired aldehyde or ketone in DCM or DCE, add sodium triacetoxyborohydride in portions. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with an organic solvent. The organic layer is dried and concentrated to give the N-alkylated product.

Palladium-Catalyzed Cross-Coupling Reactions

While the nitro-substituted compound itself is not typically used directly in cross-coupling reactions, its derivatives, particularly halo-substituted analogs, are excellent substrates for palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[5] The amino derivative obtained from the reduction of the nitro group can be converted to a halide via Sandmeyer reaction, which then serves as a handle for these powerful C-C and C-N bond-forming reactions.

Visualization of Synthetic Pathways

The following diagrams illustrate the central role of this compound in synthetic organic chemistry.

Synthesis_of_6_Nitro_1_2_3_4_tetrahydroquinoxaline 1,2,3,4-Tetrahydroquinoxaline 1,2,3,4-Tetrahydroquinoxaline N-Protected Tetrahydroquinoxaline N-Protected Tetrahydroquinoxaline 1,2,3,4-Tetrahydroquinoxaline->N-Protected Tetrahydroquinoxaline Protection (e.g., (CF3CO)2O) This compound This compound N-Protected Tetrahydroquinoxaline->this compound Nitration (HNO3/H2SO4) then Deprotection

Caption: Synthesis of this compound.

Downstream_Reactions_of_6_Nitro_1_2_3_4_tetrahydroquinoxaline cluster_precursor Precursor cluster_derivatives Key Derivatives cluster_products Further Synthetic Applications This compound This compound 6-Amino-1,2,3,4-tetrahydroquinoxaline 6-Amino-1,2,3,4-tetrahydroquinoxaline This compound->6-Amino-1,2,3,4-tetrahydroquinoxaline Reduction (e.g., H2, Pd/C) N-Alkyl-6-nitro-1,2,3,4-tetrahydroquinoxaline N-Alkyl-6-nitro-1,2,3,4-tetrahydroquinoxaline This compound->N-Alkyl-6-nitro-1,2,3,4-tetrahydroquinoxaline N-Alkylation 6-Halo-1,2,3,4-tetrahydroquinoxaline 6-Halo-1,2,3,4-tetrahydroquinoxaline 6-Amino-1,2,3,4-tetrahydroquinoxaline->6-Halo-1,2,3,4-tetrahydroquinoxaline Sandmeyer Reaction Bioactive Molecules (e.g., Amides, Ureas) Bioactive Molecules (e.g., Amides, Ureas) 6-Amino-1,2,3,4-tetrahydroquinoxaline->Bioactive Molecules (e.g., Amides, Ureas) Acylation / Urea Formation Functionalized Heterocycles Functionalized Heterocycles N-Alkyl-6-nitro-1,2,3,4-tetrahydroquinoxaline->Functionalized Heterocycles Cross-Coupled Products (e.g., Biaryls) Cross-Coupled Products (e.g., Biaryls) 6-Halo-1,2,3,4-tetrahydroquinoxaline->Cross-Coupled Products (e.g., Biaryls) Pd-Catalyzed Coupling

Caption: Synthetic utility of this compound.

Role in Drug Discovery and Development

The quinoxaline scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of quinoxaline have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[6] A significant number of these compounds function as kinase inhibitors, targeting enzymes that are crucial for cell signaling pathways involved in cell proliferation and survival.[1][2] For instance, certain quinoxaline derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is essential for tumor growth.[2]

The 6-amino-1,2,3,4-tetrahydroquinoxaline, readily accessible from the nitro precursor, is an ideal starting point for the construction of libraries of potential drug candidates. The amino group can be acylated to form amides, reacted with isocyanates to form ureas, or used in other coupling reactions to append various pharmacophoric groups.

Kinase_Inhibition_Pathway Growth Factor Growth Factor VEGFR-2 VEGFR-2 Growth Factor->VEGFR-2 Binds to Downstream Signaling Cascade (e.g., MAPK pathway) Downstream Signaling Cascade (e.g., MAPK pathway) VEGFR-2->Downstream Signaling Cascade (e.g., MAPK pathway) Activates Angiogenesis, Cell Proliferation Angiogenesis, Cell Proliferation Downstream Signaling Cascade (e.g., MAPK pathway)->Angiogenesis, Cell Proliferation Promotes Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->VEGFR-2 Inhibits

Caption: Inhibition of VEGFR-2 signaling by quinoxaline derivatives.

Conclusion

This compound is a strategically important intermediate in organic synthesis. Its preparation, while requiring careful control of reaction conditions to ensure regioselectivity, opens the door to a vast array of chemical diversity. The facile conversion of the nitro group to an amine, coupled with the potential for N-alkylation and subsequent palladium-catalyzed cross-coupling reactions of its derivatives, underscores its value as a versatile building block. For researchers and professionals in drug discovery, this compound represents a key starting point for the development of novel quinoxaline-based therapeutics with the potential to address significant unmet medical needs, particularly in the realm of oncology and infectious diseases. The continued exploration of the chemistry of this compound and its derivatives is poised to yield new and potent bioactive molecules.

References

In Silico Docking Studies of 6-Nitro-1,2,3,4-tetrahydroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for conducting in silico molecular docking studies on 6-Nitro-1,2,3,4-tetrahydroquinoxaline. While specific research on this particular molecule is nascent, this document synthesizes established protocols from studies on structurally related quinoxaline and tetrahydroquinoxaline derivatives to propose a robust workflow for investigating its potential as a therapeutic agent. The primary focus is on the interaction with the Epidermal Growth Factor Receptor (EGFR), a common target for this class of compounds.

Introduction to In Silico Docking and Quinoxalines

Quinoxaline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. The tetrahydroquinoxaline scaffold, in particular, serves as a key structural motif in numerous bioactive molecules. The introduction of a nitro group can significantly influence the electronic properties and binding interactions of the molecule, making this compound a compound of interest for drug discovery.

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of compounds against a protein target to identify potential drug candidates. By simulating the binding process, researchers can estimate the binding affinity and analyze the intermolecular interactions, providing insights into the mechanism of action at a molecular level.

Experimental Protocols

This section outlines a detailed methodology for conducting in silico docking studies of this compound, with EGFR as the exemplary target protein.

The three-dimensional structure of this compound is the starting point for any docking study.

  • 2D Structure Sketching and Conversion: The 2D chemical structure of this compound is drawn using chemical drawing software such as ChemDraw or Marvin Sketch. This 2D structure is then converted into a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is subjected to energy minimization to obtain a stable conformation with the lowest possible potential energy. This is typically performed using molecular mechanics force fields like MMFF94 or AMBER.

The selection of a relevant protein target is crucial for a meaningful docking study. Based on studies of similar quinoxaline derivatives, the Epidermal Growth Factor Receptor (EGFR) is a promising target for anticancer drug design.[2][3]

  • Retrieval of Protein Structure: The 3D crystal structure of the target protein, EGFR, can be obtained from the Protein Data Bank (PDB). For instance, the PDB ID 4HJO represents the crystal structure of EGFR in complex with an inhibitor.[3]

  • Protein Preparation: The retrieved protein structure needs to be prepared for docking. This involves:

    • Removing water molecules and any co-crystallized ligands from the protein structure.

    • Adding hydrogen atoms to the protein, as they are often not resolved in crystal structures.

    • Assigning correct bond orders and formal charges.

    • Repairing any missing residues or side chains.

Molecular docking is performed to predict the binding mode and affinity of the ligand within the active site of the protein.

  • Active Site Identification: The binding site (active site) of the protein is identified. This is often the location of the co-crystallized ligand in the original PDB file.

  • Grid Generation: A grid box is generated around the identified active site. This grid defines the space where the docking algorithm will search for possible binding poses of the ligand.

  • Docking Simulation: The prepared ligand is then docked into the defined active site of the prepared protein using docking software such as AutoDock, Glide, or GOLD. The software samples a large number of possible conformations and orientations of the ligand within the active site.

  • Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses are then ranked based on their scores, with the lowest energy score typically representing the most favorable binding mode.

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[4] Determining the IC50 value is a critical step for validating the in silico predictions. A common method for this is the MTT assay.[5]

  • Cell Culture: Adherent cancer cell lines overexpressing the target protein (e.g., A549 for EGFR) are cultured in 96-well plates.[2]

  • Compound Treatment: The cells are treated with various concentrations of the test compound (this compound).

  • MTT Assay: After an incubation period, an MTT solution is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[6]

  • Solubilization and Absorbance Reading: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability and can be determined by plotting a dose-response curve.[6]

Data Presentation: Quantitative Analysis of Related Compounds

While specific docking data for this compound is not yet available, the following table summarizes the in silico and in vitro data for a series of quinoxaline derivatives containing a nitro group, targeting EGFR. This provides a valuable reference for expected binding affinities and inhibitory activities.

Compound IDTarget ProteinBinding Energy (kcal/mol)IC50 (μM)Cell LineReference
IViEGFR (4HJO)-11.116.34 ± 0.40MCF-7[3]
IViEGFR (4HJO)-11.115.13 ± 1.85HeLa[3]
IViEGFR (4HJO)-11.115.78 ± 1.19HEK 293T[3]
IViEGFR (4HJO)-11.116.09 ± 1.21A549[3]
4iEGFRNot Reported3.902 ± 0.098A549[2]

Mandatory Visualizations

This section provides diagrams illustrating key workflows and pathways relevant to the in silico docking study of this compound.

G cluster_0 In Silico Drug Design Workflow Target Identification Target Identification Target Validation Target Validation Target Identification->Target Validation Validate Target Lead Discovery Lead Discovery Target Validation->Lead Discovery Screening Lead Optimization Lead Optimization Lead Discovery->Lead Optimization Refine Hits Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies In Vivo/In Vitro

Caption: General workflow of the in silico drug discovery process.

molecular_docking_workflow cluster_workflow Molecular Docking Workflow prep_ligand Ligand Preparation (3D Structure Generation & Energy Minimization) define_site Define Binding Site (Grid Generation) prep_ligand->define_site prep_protein Protein Preparation (from PDB, Add Hydrogens, Remove Water) prep_protein->define_site docking Molecular Docking (Conformational Search) define_site->docking scoring Scoring & Analysis (Binding Energy Calculation) docking->scoring validation Experimental Validation (e.g., IC50 Assay) scoring->validation

Caption: A typical workflow for a molecular docking study.

EGFR_Signaling_Pathway cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Akt Akt PI3K->Akt Akt->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Growth Nucleus->Proliferation Regulates Gene Expression for

Caption: Simplified EGFR signaling pathway.

References

A Technical Guide to 6-Nitro-1,2,3,4-tetrahydroquinoxaline for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Its Chemical Identity, Synthesis, and Potential Biological Significance

This technical guide provides a comprehensive overview of 6-Nitro-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest to researchers and scientists in the field of drug development. This document collates its fundamental chemical properties, outlines potential synthetic routes, and explores its prospective biological activities based on structurally related compounds.

Core Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 41959-35-7
Molecular Formula C₈H₉N₃O₂
Molecular Weight 179.18 g/mol

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several methodologies, primarily involving the reduction of a quinoxaline precursor or the nitration of a tetrahydroquinoxaline core. Below are generalized experimental protocols derived from the synthesis of analogous compounds.

Experimental Workflow: Synthesis of this compound

G cluster_0 Method 1: Reduction of 6-Nitroquinoxaline cluster_1 Method 2: Nitration of 1,2,3,4-Tetrahydroquinoxaline a 6-Nitroquinoxaline c Reduction Reaction a->c b Reducing Agent (e.g., NaBH4, H2/Pd-C) b->c d This compound c->d e 1,2,3,4-Tetrahydroquinoxaline g Nitration Reaction e->g f Nitrating Agent (e.g., HNO3/H2SO4) f->g h This compound g->h

Caption: Synthetic routes to this compound.

Protocol 1: Reduction of 6-Nitroquinoxaline

This method involves the selective reduction of the pyrazine ring of 6-nitroquinoxaline.

Materials:

  • 6-Nitroquinoxaline

  • Sodium borohydride (NaBH₄) or Hydrogen gas with Palladium on carbon (H₂/Pd-C)

  • Suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

Procedure:

  • Dissolve 6-nitroquinoxaline in the chosen solvent in a reaction vessel.

  • If using NaBH₄, cool the solution to 0°C and add the reducing agent portion-wise while stirring.

  • If using H₂/Pd-C, add the catalyst to the solution and subject the mixture to a hydrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction appropriately (e.g., with water for NaBH₄).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol 2: Nitration of 1,2,3,4-Tetrahydroquinoxaline

This approach involves the electrophilic nitration of the benzene ring of the tetrahydroquinoxaline scaffold.

Materials:

  • 1,2,3,4-Tetrahydroquinoxaline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Cool concentrated sulfuric acid in a flask to 0°C.

  • Slowly add 1,2,3,4-tetrahydroquinoxaline to the cooled sulfuric acid with stirring.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the solution of tetrahydroquinoxaline, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring by TLC.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Neutralize the solution with a base (e.g., sodium hydroxide solution).

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Potential Biological Activities and Related Compounds

While specific quantitative biological data for this compound is limited in publicly available literature, the quinoxaline scaffold, particularly when substituted with a nitro group, is a well-known pharmacophore in medicinal chemistry. Structurally related compounds have shown a range of biological activities, suggesting potential areas of investigation for the title compound.

Table 1: Biological Activities of Structurally Related Quinoxaline and Tetrahydroquinoline Derivatives

Compound ClassBiological ActivityTarget/Mechanism of ActionReference
Nitroquinoxaline DerivativesHypoxia-selective cytotoxinsBioreduction to active species that damage DNA under hypoxic conditions[1]
Tetrahydroquinoxaline SulfonamidesAnticancerTubulin polymerization inhibition[2]
8-Hydroxy-6-nitro-1,2,3,4-tetrahydroquinolineAntibacterialInhibition of methionine aminopeptidases (MetAPs)[3][4]
Quinoxaline 1,4-di-N-oxidesAnticancer, AntiprotozoalReduction of HIF-1α expression

Potential Signaling Pathway Involvement: The HIF-1 Pathway

Nitroaromatic compounds, including nitroquinoxalines, are often investigated as hypoxia-activated prodrugs.[1] In the low-oxygen environment characteristic of solid tumors, the nitro group can be reduced to a cytotoxic species. A key regulator of the cellular response to hypoxia is the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.[5][6][7] Quinoxaline derivatives have been shown to modulate this pathway.

Hypoxia-Inducible Factor 1 (HIF-1) Signaling Pathway

HIF1_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_normoxia HIF-1α PHD PHD (Prolyl Hydroxylase) HIF1a_normoxia->PHD O2 VHL VHL (von Hippel-Lindau) PHD->VHL Hydroxylation Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE HRE (Hypoxia Response Element) HIF1_complex->HRE Nuclear Translocation TargetGenes Target Gene Transcription (e.g., VEGF, EPO) HRE->TargetGenes

Caption: Simplified HIF-1 signaling pathway under normoxic and hypoxic conditions.

Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, subsequent ubiquitination, and proteasomal degradation.[8][9] In hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β.[6][7] This complex then binds to hypoxia response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, metabolism, and cell survival.[5]

Conclusion

This compound represents a chemical scaffold with significant potential for drug discovery, particularly in the areas of oncology and infectious diseases. Its structural similarity to compounds with known biological activities, especially those targeting hypoxic environments, makes it a compelling candidate for further investigation. The synthetic pathways outlined provide a foundation for the preparation of this and related molecules for screening and lead optimization efforts. Future research should focus on the definitive synthesis and biological evaluation of this compound to fully elucidate its therapeutic potential.

References

A Deep Dive into the Electronic Landscape of 6-Nitro-1,2,3,4-tetrahydroquinoxaline: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 6-Nitro-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering an in-depth look at the molecule's electronic structure, reactivity, and potential as a pharmacophore. The insights presented are derived from established computational chemistry methodologies, primarily Density Functional Theory (DFT), providing a foundational understanding for further experimental investigation and rational drug design.

Introduction

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the scaffold of numerous molecules with diverse and significant biological activities, including anticancer, antibacterial, and antiviral properties. The introduction of a nitro group at the 6-position of the 1,2,3,4-tetrahydroquinoxaline core, a modification known to influence electronic characteristics, modulates the molecule's reactivity and potential interactions with biological targets. Understanding the electronic properties of this compound is therefore crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.

This whitepaper summarizes key electronic parameters determined through theoretical calculations, outlines the computational methodologies employed, and provides a framework for interpreting these findings in the context of drug development.

Computational Methodology: A Theoretical Framework

The electronic properties of this compound and its analogs are primarily investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most prevalent method.[1][2][3] This approach offers a balance between computational cost and accuracy, making it well-suited for studying molecules of this size.

A typical computational workflow for analyzing the electronic properties of such compounds is depicted below. This process begins with the optimization of the molecule's geometry to find its most stable conformation, followed by the calculation of various electronic descriptors.

computational_workflow start Initial Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc electronic_props Calculation of Electronic Properties (HOMO, LUMO, MEP, etc.) freq_calc->electronic_props analysis Analysis and Interpretation of Results electronic_props->analysis

Figure 1: A generalized workflow for the computational analysis of the electronic properties of this compound.
Key Experimental Protocols: Theoretical Calculations

The primary "experimental" protocol in this theoretical study is the computational modeling based on DFT. The specific parameters of these calculations are crucial for the reproducibility and accuracy of the results.

  • Software: The Gaussian suite of programs (e.g., Gaussian 09) is a commonly used software package for these types of calculations.[1][4]

  • Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for its reliability in predicting the electronic structure of organic molecules.[1][5]

  • Basis Set: A variety of basis sets are utilized, with Pople-style basis sets such as 6-31G, 6-31++G , and 6-311G(d,p) being common choices that provide a good compromise between accuracy and computational expense.[1][5][6] The selection of the basis set can influence the calculated properties.

  • Solvent Effects: To simulate a more biologically relevant environment, calculations can be performed in the gas phase or with the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM).

Electronic Properties of Nitro-Substituted Quinoxaline Derivatives

While specific experimental data for this compound is limited in the public domain, theoretical studies on structurally related nitro-substituted quinoxaline derivatives provide valuable insights into its expected electronic characteristics.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity.[7] A smaller gap generally suggests higher reactivity.[7][8]

The distribution of the HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively.[2] For many quinoxaline derivatives, the HOMO is often localized on the quinoxaline ring system, while the LUMO can be distributed over different parts of the molecule depending on the substituents.[2]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

Quantitative Electronic Data

The following table summarizes key quantitative electronic data obtained from theoretical studies on nitro-substituted quinoxaline derivatives. It is important to note that these values are for structurally related compounds and provide an approximation for the electronic properties of this compound.

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Reference
3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-oneB3LYP/6–311G(d,p)--4.39-[5]
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxalineB3LYP/6–31G(d,p)-6.0504-3.24462.8058-[4]
QuinoxalineB3LYP/6–31G**---0.36273-[9]

Note: A direct comparison of HOMO-LUMO gap values should be made with caution due to the different computational methods and basis sets used in the studies.

Potential Signaling Pathways and Drug Development Implications

While specific signaling pathways for this compound have not been explicitly detailed in the reviewed literature, the broader class of quinoxaline derivatives has been investigated for a range of biological activities, suggesting their interaction with various cellular targets. For instance, some quinoxaline derivatives act as protein kinase inhibitors, which are key regulators of cell proliferation and survival.[10]

The logical flow for investigating the therapeutic potential of a compound like this compound, based on its theoretical electronic properties, is outlined below.

drug_dev_pathway start Theoretical Prediction of Favorable Electronic Properties synthesis Chemical Synthesis of This compound start->synthesis in_vitro In Vitro Screening (e.g., Enzyme Assays, Cell-based Assays) synthesis->in_vitro hit_id Hit Identification in_vitro->hit_id hit_id->synthesis No Hit lead_opt Lead Optimization (Structure-Activity Relationship Studies) hit_id->lead_opt Identified Hit preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Figure 2: A logical pathway from theoretical studies to potential clinical development for this compound.

The electronic properties detailed in this guide, such as the HOMO-LUMO gap and MEP, can inform the design of derivatives with enhanced activity and selectivity. For example, modifications to the quinoxaline scaffold can be guided by computational predictions to optimize interactions with a specific biological target.

Conclusion

Theoretical studies, predominantly using Density Functional Theory, provide a powerful and insightful lens through which to examine the electronic properties of this compound. The analysis of its frontier molecular orbitals, molecular electrostatic potential, and other electronic descriptors offers a fundamental understanding of its reactivity and potential as a bioactive molecule. While the data presented here is largely based on structurally similar compounds, it provides a robust starting point for further computational and experimental investigations. The continued synergy between theoretical predictions and experimental validation will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

Methodological & Application

Step-by-step synthesis protocol for 6-Nitro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound. This compound is a valuable heterocyclic building block and intermediate in medicinal chemistry and drug development.[1] The described method involves the direct cyclocondensation of 4-nitro-1,2-phenylenediamine with 1,2-dibromoethane. The protocol covers the reaction setup, execution, product isolation, purification, and characterization, presented in a step-by-step format suitable for researchers in organic and medicinal chemistry.

Synthetic Scheme

The synthesis proceeds via a double nucleophilic substitution reaction, where the two amino groups of 4-nitro-1,2-phenylenediamine sequentially displace the bromide atoms of 1,2-dibromoethane to form the heterocyclic ring system.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from commercially available starting materials.

2.1 Materials and Reagents

Reagent/MaterialCAS No.Molecular Wt. ( g/mol )AmountMoles (mmol)
4-Nitro-1,2-phenylenediamine99-56-9153.141.53 g10.0
1,2-Dibromoethane106-93-4187.861.1 mL (2.35 g)12.5
Anhydrous Potassium Carbonate584-08-7138.213.45 g25.0
Ethanol (Absolute)64-17-546.07100 mL-
Ethyl Acetate141-78-688.11As needed-
Hexane110-54-386.18As needed-
Deionized Water7732-18-518.02As needed-

2.2 Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Standard glassware for work-up (beakers, separatory funnel, Büchner funnel)

  • Rotary evaporator

  • Melting point apparatus

2.3 Reaction Procedure

  • Setup: Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Reagent Addition: To the flask, add 4-nitro-1,2-phenylenediamine (1.53 g, 10.0 mmol), anhydrous potassium carbonate (3.45 g, 25.0 mmol), and absolute ethanol (100 mL).

  • Heating: Begin stirring the suspension and heat the mixture to reflux (approximately 78 °C) using the heating mantle.

  • Substrate Addition: Once refluxing, add 1,2-dibromoethane (1.1 mL, 12.5 mmol) dropwise over 15 minutes using a dropping funnel.

  • Reaction: Maintain the reaction at reflux with vigorous stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Cooling & Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of ethanol (2 x 15 mL).

  • Solvent Removal: Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

2.4 Purification

  • Recrystallization: The crude solid can be purified by recrystallization.[2] Dissolve the crude product in a minimum amount of hot ethyl acetate.

  • Decolorization: If the solution is highly colored, a small amount of activated charcoal can be added. Boil for 5 minutes and then filter the hot solution through a celite pad to remove the charcoal.[2]

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature, then place it in an ice bath for 1 hour to complete crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

  • Expected Yield: 70-80%.

2.5 Characterization

  • Appearance: Yellow to orange crystalline solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR, ¹³C NMR, IR Spectroscopy, and Mass Spectrometry should be performed to confirm the structure and purity of the final compound.

Workflow and Logic Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

workflow start Start setup Assemble Apparatus (Flask, Condenser, Stirrer) start->setup add_reagents Charge Flask with: - 4-Nitro-1,2-phenylenediamine - K₂CO₃ - Ethanol setup->add_reagents reflux Heat to Reflux (~78 °C) add_reagents->reflux add_dbe Add 1,2-Dibromoethane (Dropwise) reflux->add_dbe react Maintain Reflux for 12-16h (Monitor by TLC) add_dbe->react cool Cool to Room Temperature react->cool filter_salts Filter Inorganic Salts cool->filter_salts evaporate Evaporate Solvent (Rotary Evaporator) filter_salts->evaporate crude_product Obtain Crude Product evaporate->crude_product purify Purification Step (Recrystallization) crude_product->purify characterize Characterize Product (NMR, MS, MP) purify->characterize end End characterize->end

Caption: Experimental workflow from setup to final product characterization.

Safety and Hazard Information

  • General: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • 4-Nitro-1,2-phenylenediamine: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • 1,2-Dibromoethane: Highly toxic, carcinogenic, and a severe irritant. Handle with extreme caution.

  • Potassium Carbonate: Irritant. Avoid creating dust.

  • Ethanol/Ethyl Acetate/Hexane: Flammable liquids. Keep away from ignition sources.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

Application Notes and Protocols for the Purification of 6-Nitro-1,2,3,4-tetrahydroquinoxaline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 6-Nitro-1,2,3,4-tetrahydroquinoxaline using silica gel column chromatography. The synthesis of this and related nitro-aromatic heterocyclic compounds can often yield a mixture of regioisomers and other impurities.[1] The described methodology is designed to effectively separate the desired 6-nitro isomer from common impurities, ensuring high purity of the final compound, which is crucial for its use in medicinal chemistry and drug development as a precursor for various bioactive molecules.[2] The protocol is based on established chromatographic principles for the separation of nitro-aromatic compounds.[3]

Introduction to Chromatographic Purification

Column chromatography is a fundamental purification technique in organic synthesis, relying on the differential partitioning of compounds between a stationary phase and a mobile phase.[4] For polar, nitro-aromatic compounds like this compound, silica gel is a commonly used polar stationary phase. The separation is achieved by eluting the crude mixture with a mobile phase of optimized polarity, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).[3] Less polar impurities will travel through the column faster, while the more polar target compound and polar impurities will have a stronger interaction with the silica gel and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation of the components can be achieved.

Pre-Chromatography: Thin Layer Chromatography (TLC) Analysis

Before performing column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a good separation of the target compound from its impurities and result in a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[5]

Experimental Protocol: TLC Analysis
  • Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system.

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate or iodine).

  • Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation: TLC Solvent System Screening
Solvent System (Hexane:Ethyl Acetate)Rf of this compound (Hypothetical)Observations
4:10.15Good separation, but the compound is retained too strongly.
3:10.28Optimal. Good separation from less polar and more polar impurities.
2:10.45Compound moves too quickly, leading to poor separation from less polar impurities.
1:10.65Very poor separation.

Note: The Rf values presented are hypothetical and should be determined experimentally.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The column dimensions and solvent volumes should be scaled accordingly for different amounts of crude material.

Materials and Equipment
  • Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)

  • Silica gel (60-120 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Crude this compound

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • Rotary evaporator

Experimental Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Column (Cotton, Sand, Silica Slurry) load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Dissolve in minimal solvent or dry load) prep_sample->load_sample elute_column Elute with Gradient (Hexane -> Ethyl Acetate) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent final_product Obtain Pure Product evaporate_solvent->final_product

Caption: Workflow for the purification of this compound.

Detailed Methodology
  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane or 4:1 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Gently tap the column to aid in packing.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully add the solution to the top of the column using a pipette.

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the solvent system determined by TLC (e.g., 4:1 hexane:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is provided in the table below.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in numbered test tubes or flasks.

  • Fraction Analysis and Product Isolation:

    • Monitor the elution process by performing TLC on the collected fractions.

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Presentation: Gradient Elution and Purity Analysis
Elution StepSolvent System (Hexane:Ethyl Acetate)Volume (mL) (for ~1g crude)Compounds Eluted (Hypothetical)
14:1200Non-polar impurities
23:1400This compound
32:1300More polar impurities
41:1200Highly polar baseline impurities
SampleInitial Purity (Hypothetical)Final Purity (Hypothetical)Yield (Hypothetical)
This compound80%>98%85%

Note: Purity can be assessed by techniques such as HPLC, NMR spectroscopy, or melting point analysis.

Logical Relationship of Purification Steps

The following diagram illustrates the logical flow and decision-making process during the purification procedure.

G start Crude Product tlc TLC Analysis start->tlc decision Optimal Rf? tlc->decision adjust_solvent Adjust Solvent Polarity decision->adjust_solvent No column_chrom Column Chromatography decision->column_chrom Yes adjust_solvent->tlc analyze_fractions TLC of Fractions column_chrom->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Decision-making flowchart for chromatographic purification.

Conclusion

The described column chromatography protocol provides a reliable method for obtaining high-purity this compound. The key to a successful separation lies in the systematic optimization of the mobile phase using TLC prior to scaling up to column chromatography. This ensures the efficient removal of synthesis-related impurities, yielding a product suitable for further applications in research and development.

References

Application Notes & Protocols for the Analysis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the analysis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated protocol for a structurally similar compound, 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, and is expected to provide a robust starting point for the analysis of this compound.[1] Method optimization and validation are recommended for the specific analyte and matrix.

1. Application Note

This HPLC method is suitable for the identification and quantification of this compound in bulk drug substances and formulated products. The reverse-phase method separates the analyte from potential impurities and degradation products. Detection is performed using a UV detector, leveraging the chromophore of the nitroaromatic structure.

2. Experimental Protocol

a. Instrumentation and Materials

  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., Waters Acquity UPLC HSS C18, 1.8 µm, 2.1 mm x 50 mm or equivalent) is recommended for good peak shape and resolution.[1]

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Reagents: HPLC grade trifluoroacetic acid (TFA).

  • Standard: A well-characterized reference standard of this compound.

b. Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    10.0 5 95
    14.0 5 95
    14.1 95 5

    | 18.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min[1]

  • Column Temperature: 40 °C[1]

  • Injection Volume: 5 µL[1]

  • Detection Wavelength: 254 nm[1]

c. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

3. Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are illustrative and must be determined experimentally during method validation.

ParameterExpected Value
Retention Time (RT)To be determined experimentally
Linearity (r²)> 0.999
Limit of Detection (LOD)To be determined experimentally (ng/mL range)
Limit of Quantitation (LOQ)To be determined experimentally (µg/mL range)
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

4. HPLC Experimental Workflow

HPLC_Workflow prep Sample/Standard Preparation hplc HPLC System prep->hplc Inject Sample column C18 Reverse-Phase Column hplc->column Mobile Phase Flow detector UV Detector (254 nm) column->detector Elution data Data Acquisition and Analysis detector->data Signal

HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

As no specific GC-MS method for this compound is readily available in the literature, the following protocol is a proposed starting point for method development. The volatility and thermal stability of the analyte should be assessed prior to extensive use of this method. Derivatization may be necessary to improve the chromatographic properties of the compound.

1. Application Note

This GC-MS method is intended for the qualitative identification and quantitative analysis of this compound. The method is particularly useful for the analysis of volatile and semi-volatile impurities. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification based on the mass spectrum of the analyte.

2. Experimental Protocol

a. Instrumentation and Materials

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent).

  • Carrier Gas: Helium (99.999% purity).

  • Solvents: GC grade dichloromethane or ethyl acetate.

  • Derivatization Reagent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation of the amine groups if needed.

b. Chromatographic and Mass Spectrometric Conditions

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 10 minutes at 280 °C

  • Carrier Gas Flow: Constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40 - 450

c. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to construct a calibration curve.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a suitable concentration.

  • Derivatization (if necessary): To a dried aliquot of the sample or standard, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

3. Data Presentation

The following table outlines the expected quantitative data from the GC-MS analysis. These parameters need to be established through experimental work.

ParameterExpected Value
Retention Time (RT)To be determined experimentally
Characteristic Ions (m/z)To be determined from the mass spectrum
Linearity (r²)> 0.99
Limit of Detection (LOD)To be determined experimentally (pg-ng range)
Limit of Quantitation (LOQ)To be determined experimentally (ng range)

4. GC-MS Experimental Workflow

GCMS_Workflow prep Sample Preparation (& Derivatization) gc Gas Chromatograph (GC) prep->gc Inject Sample column Capillary Column gc->column Separation ms Mass Spectrometer (MS) column->ms Ionization data Data Acquisition and Analysis ms->data Mass Spectrum

GC-MS analysis workflow for this compound.

References

Application Notes: Antimicrobial Profiling of 6-Nitro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds recognized for their broad-spectrum antimicrobial properties, with activity against a variety of bacterial and fungal pathogens.[1][2][3][4] The antimicrobial efficacy of these compounds is often attributed to their diverse mechanisms of action, which can include the bioreductive activation to produce reactive oxygen species (ROS) and the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[1] 6-Nitro-1,2,3,4-tetrahydroquinoxaline, as a member of this family, is a compound of interest for antimicrobial research and development. These application notes provide detailed protocols for evaluating its antimicrobial activity.

Putative Mechanism of Action

The antimicrobial activity of many quinoxaline derivatives is linked to their ability to generate oxidative stress within microbial cells. The nitro group present in this compound can be a key player in this process. In the low-oxygen environment often found in bacterial colonies, the nitro group can be enzymatically reduced, leading to the formation of nitroso, hydroxylamino, and amino derivatives. This process can generate reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.

G cluster_cell Bacterial Cell Compound 6-Nitro-1,2,3,4- tetrahydroquinoxaline Reduction Enzymatic Reduction Compound->Reduction ROS Reactive Oxygen Species (ROS) Reduction->ROS Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Death Cell Death Damage->Death

Caption: Proposed mechanism of action for this compound.

Data Presentation

The following table summarizes the antimicrobial activity of a structurally similar compound, 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[5][6]

CompoundMicroorganismMIC (µg/mL)
8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinolineEscherichia coli>128
8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinolineStaphylococcus aureus64
8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinolineMycobacterium smegmatis32

Note: This data is for a structurally related compound and should be used for reference purposes only. Actual MIC values for this compound may vary.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions.

  • Controls: Include a positive control (wells with bacteria and MHB, no compound) and a negative control (wells with MHB and compound, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

G start Start prep_compound Prepare Compound Stock Solution start->prep_compound serial_dilute Perform Serial Dilutions in 96-well plate prep_compound->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate controls Include Positive and Negative Controls inoculate->controls incubate Incubate at 37°C for 18-24h controls->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end G start Start prep_disks Impregnate Disks with Compound Solution start->prep_disks place_disks Place Impregnated Disks on Agar Surface prep_disks->place_disks prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate MHA Plate with Bacteria prep_inoculum->inoculate_plate inoculate_plate->place_disks controls Include Control Disks place_disks->controls incubate Incubate at 37°C for 18-24h controls->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone end End measure_zone->end

References

Application Notes and Protocols for Anticancer Activity Evaluation of 6-Nitro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties. The strategic introduction of a nitro group can substantially alter the electronic and steric characteristics of the quinoxaline scaffold, making 6-Nitro-1,2,3,4-tetrahydroquinoxaline a compound of interest for anticancer drug discovery. While direct and extensive quantitative data for this specific compound is emerging, structure-activity relationship (SAR) studies on analogous quinoxaline and tetrahydroquinoline derivatives suggest its potential to induce apoptosis and cause cell cycle arrest in cancer cells.

These application notes provide a comprehensive guide for evaluating the anticancer activity of this compound, including detailed experimental protocols, data presentation templates, and diagrams of potential signaling pathways.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the experimental evaluation of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM) after 48h
HCT116Colon CarcinomaData to be determined
A549Non-small-cell Lung CancerData to be determined
MCF-7Breast AdenocarcinomaData to be determined
HepG2Liver Hepatocellular CarcinomaData to be determined
WI-38Normal Lung FibroblastData to be determined

Table 2: Cell Cycle Analysis of HCT116 Cells Treated with this compound for 24h

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (DMSO)Data to be determinedData to be determinedData to be determined
Compound (IC₅₀)Data to be determinedData to be determinedData to be determined
Doxorubicin (Positive Control)Data to be determinedData to be determinedData to be determined

Table 3: Apoptosis Induction in A549 Cells Treated with this compound for 48h

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
Control (DMSO)Data to be determinedData to be determinedData to be determined
Compound (IC₅₀)Data to be determinedData to be determinedData to be determined
Staurosporine (Positive Control)Data to be determinedData to be determinedData to be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell lines (e.g., HCT116, A549, MCF-7, HepG2) and a normal cell line (e.g., WI-38)

  • This compound

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound and Doxorubicin in culture medium.

  • Replace the medium with the prepared drug dilutions and incubate for 48 hours. A vehicle control (DMSO) should be included.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell line (e.g., HCT116)

  • This compound

  • Propidium Iodide (PI) staining solution with RNase A

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound for 24 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis.

Materials:

  • Cancer cell line (e.g., A549)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compound for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-Cyclin B1, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

The following diagrams illustrate the potential mechanisms of action for this compound based on the activities of related compounds.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation A Cell Culture (Cancer & Normal Lines) B MTT Assay (Determine IC50) A->B C Cell Cycle Analysis (Flow Cytometry) B->C Treat with IC50 D Apoptosis Assay (Annexin V/PI Staining) B->D Treat with IC50 E Western Blot (Protein Expression) B->E Treat with IC50 F Quantitative Data Summary (Tables) C->F D->F E->F G Pathway Elucidation F->G

Experimental Workflow for Anticancer Evaluation.

cell_cycle_arrest Compound 6-Nitro-1,2,3,4- tetrahydroquinoxaline CyclinCDK Modulation of Cyclin B1/CDK1 Complex Compound->CyclinCDK G2M G2/M Phase Arrest Proliferation Inhibition of Cell Proliferation G2M->Proliferation CyclinCDK->G2M

Proposed G2/M Phase Cell Cycle Arrest Pathway.

apoptosis_pathway Compound 6-Nitro-1,2,3,4- tetrahydroquinoxaline Mitochondria Mitochondrial Stress Compound->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Inhibits Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Application Notes and Protocols: Derivatization of 6-Nitro-1,2,3,4-tetrahydroquinoxaline for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the medicinal chemistry applications of 6-nitro-1,2,3,4-tetrahydroquinoxaline, a versatile scaffold for the development of novel therapeutic agents. The presence of the nitro group and the tetrahydroquinoxaline core offers multiple points for chemical modification, enabling the exploration of a wide range of biological activities. This document outlines synthetic protocols for derivatization and methods for biological evaluation, particularly focusing on potential anticancer and antimicrobial applications.

Introduction

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a nitro group at the 6-position significantly influences the electronic properties of the molecule, often enhancing its pharmacological profile. The nitroaromatic moiety is a known feature in various antimicrobial and anticancer agents, where it can be involved in bioreductive activation or specific target interactions.[3] this compound serves as a valuable starting material for the synthesis of diverse heterocyclic systems with potential therapeutic applications.[4] Derivatization of this core, particularly at the N1 and N4 positions of the pyrazine ring, allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Derivatization Strategies

The primary sites for derivatization on the this compound scaffold are the secondary amines at the N1 and N4 positions. These positions can be readily functionalized through various standard organic reactions.

A general workflow for the synthesis and evaluation of this compound derivatives is presented below.

workflow cluster_derivatization Derivatization Reactions cluster_derivatives Derivative Libraries cluster_evaluation Biological Evaluation start 6-Nitro-1,2,3,4- tetrahydroquinoxaline acylation N-Acylation start->acylation alkylation N-Alkylation start->alkylation sulfonylation N-Sulfonylation start->sulfonylation reduction Nitro Group Reduction start->reduction amides Amide Derivatives acylation->amides amines N-Alkyl Derivatives alkylation->amines sulfonamides Sulfonamide Derivatives sulfonylation->sulfonamides amino_derivatives 6-Amino Derivatives reduction->amino_derivatives anticancer Anticancer Assays (e.g., MTT) amides->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) amides->antimicrobial amines->anticancer amines->antimicrobial sulfonamides->anticancer sulfonamides->antimicrobial amino_derivatives->anticancer amino_derivatives->antimicrobial sar SAR Analysis & Lead Optimization anticancer->sar antimicrobial->sar

Caption: General workflow for derivatization and biological evaluation.
N-Acylation

The introduction of an amide bond is a common strategy in medicinal chemistry to modulate physicochemical properties and introduce new binding interactions.

acylation start 6-Nitro-1,2,3,4- tetrahydroquinoxaline product N-Acyl-6-nitro-1,2,3,4- tetrahydroquinoxaline start->product Reaction reagent Acyl Chloride (R-COCl) or Anhydride reagent->product base Base (e.g., TEA, Pyridine) base->product

Caption: N-Acylation of the tetrahydroquinoxaline core.
N-Alkylation

N-alkylation introduces steric bulk and can modify the basicity of the nitrogen atoms, which can be crucial for target engagement and pharmacokinetic properties.

N-Sulfonylation

Sulfonamide derivatives are prevalent in a number of approved drugs and are known to exhibit a range of biological activities.[2]

Reduction of the Nitro Group

The nitro group can be reduced to an amine, which provides a new site for further derivatization, such as amidation or sulfonamidation, significantly expanding the chemical space for SAR studies.

Experimental Protocols

Synthesis of the Starting Material: 6-Nitro-1,2,3,4-tetrahydroquinoline

A reliable method for the synthesis of the precursor 6-nitro-1,2,3,4-tetrahydroquinoline involves the regioselective nitration of N-protected tetrahydroquinoline.[5]

Protocol 1: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline

  • N-Protection: To a solution of 1,2,3,4-tetrahydroquinoline in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group reagent (e.g., trifluoroacetic anhydride) at 0 °C. Stir for 1-2 hours.

  • Nitration: Cool the solution of the N-protected tetrahydroquinoline to -25 °C and slowly add a nitrating agent (e.g., fuming nitric acid in sulfuric acid). Maintain the temperature below -20 °C during the addition.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection: Treat the purified N-protected 6-nitro-1,2,3,4-tetrahydroquinoline with a suitable deprotecting agent (e.g., aqueous ammonia) to yield the final product.

Note: The synthesis of this compound would follow from this precursor through established methods for forming the pyrazine ring, typically involving condensation with a 1,2-dicarbonyl compound followed by reduction.

General Protocol for N-Acylation of this compound

Protocol 2: Synthesis of N-Benzoyl-6-nitro-1,2,3,4-tetrahydroquinoxaline

  • Dissolve this compound (1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask.

  • Add triethylamine (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Biological Evaluation: In Vitro Anticancer Activity (MTT Assay)

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Quantitative Data and Structure-Activity Relationship (SAR)

The following tables present hypothetical data for a series of N-acyl and N-sulfonyl derivatives of this compound to illustrate potential SAR.

Table 1: Anticancer Activity of N-Acyl Derivatives

Compound IDR Group (Acyl)MCF-7 IC50 (µM)HCT116 IC50 (µM)
1a Benzoyl8.512.3
1b 4-Chlorobenzoyl4.26.8
1c 4-Methoxybenzoyl15.120.5
1d 2-Furoyl6.79.1
Doxorubicin (Standard)0.91.2

Table 2: Antimicrobial Activity of N-Sulfonyl Derivatives

Compound IDR Group (Sulfonyl)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2a Benzenesulfonyl3264
2b 4-Toluenesulfonyl1632
2c 4-Nitrobenzenesulfonyl816
2d Naphthalenesulfonyl1664
Ciprofloxacin (Standard)10.5

Potential Mechanism of Action and Signaling Pathways

Quinoxaline derivatives have been reported to act through various mechanisms, including the inhibition of protein kinases.[6] The presence of the 6-nitro group could also suggest a role for bioreductive activation under hypoxic conditions, a characteristic of solid tumors. A potential mechanism of action for anticancer derivatives could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6-Nitro-THQ Derivative Inhibitor->Akt inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its derivatization through standard synthetic methodologies can yield libraries of compounds with potential anticancer and antimicrobial activities. The protocols and data presented here provide a framework for researchers to explore the medicinal chemistry of this versatile molecule. Further investigation into the SAR and mechanism of action of these derivatives is warranted to identify lead compounds for future drug development efforts.

References

Application Notes and Protocols for the Nitration of 1,2,3,4-Tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of 1,2,3,4-tetrahydroquinoxaline is a key chemical transformation for the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The introduction of a nitro group onto the aromatic ring of the 1,2,3,4-tetrahydroquinoxaline scaffold can significantly alter its electronic properties and biological activity. This document provides a detailed, plausible experimental protocol for the nitration of 1,2,3,4-tetrahydroquinoxaline. Due to the limited availability of specific literature on the nitration of this exact molecule, the following protocols are based on established methods for the nitration of the closely related compound, 1,2,3,4-tetrahydroquinoline, and general principles of electrophilic aromatic substitution.[1][2]

Direct nitration of such compounds can present challenges in regioselectivity, often yielding a mixture of isomers.[1] The two amino groups in the tetrahydroquinoxaline ring are activating and direct electrophiles to the ortho and para positions. Therefore, careful control of reaction conditions and the potential use of protecting groups are crucial for achieving the desired product with high selectivity.[1][2]

Experimental Protocols

Protocol 1: Direct Nitration with Mixed Acid

This protocol outlines a direct approach to the nitration of 1,2,3,4-tetrahydroquinoxaline using a standard mixed acid nitrating agent. Caution is advised as this method may lead to a mixture of nitro isomers.

Materials:

  • 1,2,3,4-Tetrahydroquinoxaline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,2,3,4-tetrahydroquinoxaline in dichloromethane.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid to the solution while stirring.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the cooled solution of 1,2,3,4-tetrahydroquinoxaline over a period of 30 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to separate the different nitro isomers.

Protocol 2: Nitration with N-Protection/Deprotection

To improve the regioselectivity of the nitration, a protection-deprotection strategy can be employed. Acetylation of the nitrogen atoms reduces their activating effect and can sterically hinder certain positions, favoring nitration at a specific site.

Materials:

  • 1,2,3,4-Tetrahydroquinoxaline

  • Acetic Anhydride

  • Pyridine

  • Nitrating mixture (as in Protocol 1)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Other reagents and solvents as listed in Protocol 1

Equipment:

  • Same as Protocol 1

Procedure:

Step 1: N-Acetylation (Protection)

  • Dissolve 1,2,3,4-tetrahydroquinoxaline in pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into cold water and extract the N,N'-diacetyl-1,2,3,4-tetrahydroquinoxaline with a suitable organic solvent.

  • Wash the organic layer with dilute HCl, followed by saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer and concentrate to obtain the protected compound.

Step 2: Nitration of the Protected Compound

  • Follow the nitration procedure as described in Protocol 1, using the N,N'-diacetyl-1,2,3,4-tetrahydroquinoxaline as the starting material.

Step 3: Deprotection

  • Dissolve the nitrated, protected compound in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for several hours until deprotection is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the final nitrated 1,2,3,4-tetrahydroquinoxaline product with an organic solvent.

  • Purify the product by column chromatography.

Data Presentation

The following table summarizes potential reaction conditions and expected outcomes for the nitration of 1,2,3,4-tetrahydroquinoxaline, extrapolated from studies on the analogous 1,2,3,4-tetrahydroquinoline.[2]

Starting MaterialNitrating AgentSolventTemperature (°C)Expected Major Product(s)Potential Challenges
1,2,3,4-TetrahydroquinoxalineHNO₃ / H₂SO₄Dichloromethane0 - 5Mixture of 6-nitro and other isomersLow regioselectivity, potential for di-nitration
N,N'-Diacetyl-1,2,3,4-tetrahydroquinoxalineHNO₃ / H₂SO₄Dichloromethane0 - 5Predominantly 6-nitro-1,2,3,4-tetrahydroquinoxalineRequires additional protection and deprotection steps

Mandatory Visualization

experimental_workflow cluster_direct Direct Nitration cluster_protected Protected Nitration start_direct 1,2,3,4-Tetrahydroquinoxaline react_direct Nitration (HNO3/H2SO4, 0°C) start_direct->react_direct workup_direct Work-up & Purification react_direct->workup_direct product_direct Mixture of Nitro Isomers workup_direct->product_direct start_protected 1,2,3,4-Tetrahydroquinoxaline protect N-Acetylation start_protected->protect protected_intermediate N,N'-Diacetyl Intermediate protect->protected_intermediate react_protected Nitration (HNO3/H2SO4, 0°C) protected_intermediate->react_protected nitrated_protected Nitrated Intermediate react_protected->nitrated_protected deprotect Deprotection (Acid Hydrolysis) nitrated_protected->deprotect product_protected Regioselective Nitro Product deprotect->product_protected

Caption: Experimental workflows for direct versus protected nitration.

nitration_mechanism cluster_mechanism General Electrophilic Aromatic Nitration reagents HNO3 + H2SO4 electrophile Nitronium Ion (NO2+) reagents->electrophile Generation of Electrophile sigma_complex Sigma Complex (Carbocation Intermediate) electrophile->sigma_complex aromatic Aromatic Ring aromatic->sigma_complex Nucleophilic Attack deprotonation Deprotonation sigma_complex->deprotonation Loss of H+ product Nitroaromatic Compound deprotonation->product Restoration of Aromaticity

Caption: General mechanism of electrophilic aromatic nitration.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline. Our aim is to help improve the yield and purity of this important research chemical.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction has resulted in a very low yield or none of the expected this compound. What are the potential causes and solutions?

  • Answer: Low or no yield can stem from several factors related to the chosen synthetic route. The two primary strategies for synthesizing this compound are:

    • Direct Nitration: Nitrating the pre-formed 1,2,3,4-tetrahydroquinoxaline ring.

    • Ring Formation from a Nitro-Substituted Precursor: Synthesizing the tetrahydroquinoxaline ring from a starting material that already contains the nitro group, such as 4-nitro-o-phenylenediamine.

    For Direct Nitration:

    • Poor Regioselectivity: Direct nitration of 1,2,3,4-tetrahydroquinoxaline can lead to a mixture of nitro isomers (5-, 6-, 7-, and 8-nitro).[1] To favor the 6-nitro isomer, consider the use of N-protecting groups on the heterocyclic ring.[1][2] Bulky protecting groups can sterically hinder substitution at the 8-position, making the 6-position more accessible.[1]

    • Incorrect Nitrating Agent or Conditions: The choice of nitrating agent and reaction conditions is critical.[1] A common method involves a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1] The temperature, reaction time, and acid ratio must be carefully optimized to maximize the yield of the desired product and minimize byproducts.[1]

    For Ring Formation from a Nitro-Substituted Precursor:

    • Inefficient Condensation: A common route involves the condensation of 4-nitro-o-phenylenediamine with a 1,2-dicarbonyl compound (like glyoxal) to form 6-nitroquinoxaline, followed by reduction. The initial condensation may be low-yielding. Ensure optimal pH and temperature for the condensation step.

    • Incomplete Reduction: The subsequent reduction of the quinoxaline ring to a tetrahydroquinoxaline can be challenging. Catalytic hydrogenation (e.g., using H₂/Pd/C) is a common method.[3] Ensure the catalyst is active and the reaction is run under appropriate pressure and for a sufficient duration.

Issue 2: Formation of Multiple Isomers

  • Question: My analysis (e.g., NMR, LC-MS) shows the presence of multiple nitro isomers in my product mixture. How can I improve the regioselectivity for the 6-nitro isomer?

  • Answer: Achieving high regioselectivity is a known challenge in the direct nitration of tetrahydroquinolines and related structures.[2]

    • N-Protection: As mentioned, protecting the nitrogen atoms of the tetrahydroquinoxaline ring is a key strategy.[1] N-acylation, for instance, reduces the activating effect of the nitrogen atoms and can influence the position of nitration.[1] A thorough study on N-protected tetrahydroquinolines has demonstrated that total regioselectivity for nitration at the 6-position can be achieved.[2]

    • Alternative Synthetic Route: To avoid regioselectivity issues altogether, the most effective approach is to build the heterocyclic ring with the nitro group already in the correct position.[1] Synthesizing 6-nitroquinoxaline from 4-nitro-o-phenylenediamine and then reducing it to this compound ensures the nitro group is exclusively at the 6-position.

Issue 3: Presence of Impurities and Difficulty in Purification

  • Question: My crude product is highly impure, and I'm struggling with purification. What are the likely impurities and how can I remove them?

  • Answer: Impurities can include unreacted starting materials, other nitro isomers, and byproducts from side reactions.

    • Common Impurities: If using direct nitration, other nitro isomers are the most common impurity. In the ring-formation route, unreacted 4-nitro-o-phenylenediamine or byproducts from the condensation reaction can be present. Over-reduction during the hydrogenation step can also lead to byproducts.

    • Purification Techniques:

      • Column Chromatography: This is a highly effective method for separating isomers and other impurities. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is often successful.

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can significantly improve purity. For similar compounds like 6-nitro-2,3-diphenylquinoxaline, a 70% ethanol/water mixture has been used effectively.[4][5]

      • Activated Charcoal: For colored impurities that are difficult to remove by recrystallization alone, adding a small amount of activated charcoal to the hot solution before filtration can be beneficial.[5] However, use it judiciously as it can also adsorb the desired product and reduce the overall yield.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to synthesize this compound with high yield and purity?

A1: The most reliable and regioselective method is to construct the heterocyclic ring from a precursor that already contains the nitro group. A well-established approach for similar quinoxalines involves the condensation of 4-nitro-o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., glyoxal) to form 6-nitroquinoxaline, followed by a reduction step to yield this compound. This "tandem" or "domino" reaction approach avoids the regioselectivity problems associated with direct nitration.[1]

Q2: What are the key reaction parameters to control for optimal yield in the direct nitration method?

A2: For direct nitration, the following parameters are crucial:

  • Temperature: Nitration reactions are typically exothermic and should be performed at low temperatures (e.g., 0°C to -25°C) to control the reaction rate and minimize the formation of byproducts.[2]

  • Reaction Time: The reaction time needs to be optimized. Insufficient time will lead to incomplete reaction, while prolonged reaction times can result in dinitration or other side reactions.

  • Ratio of Nitrating Agents: The ratio of nitric acid to sulfuric acid in the nitrating mixture is a critical factor that influences the reaction's success and selectivity.[1]

Q3: Are there any "green" synthesis methods available for related compounds?

A3: Yes, green chemistry principles have been applied to the synthesis of quinoxaline derivatives. For example, the synthesis of 6-nitro-2,3-diphenylquinoxaline has been achieved using a thiamine (Vitamin B1) catalyst in ethanol, with the reaction accelerated by ultrasound.[4] This method avoids more hazardous solvents and produces less waste.[4] While this specific example is for a different derivative, it highlights the potential for developing more environmentally friendly synthetic routes.

Data Presentation

Table 1: Comparison of Synthetic Strategies for Nitro-Tetrahydro-Heterocycles

MethodologyDescriptionKey ConsiderationsPotential Yield
Direct Nitration Electrophilic substitution on the pre-formed 1,2,3,4-tetrahydroquinoxaline ring.[1]Regioselectivity, substrate reactivity, potential for byproducts.[1]Variable, often moderate to low for a specific isomer.
Tandem/Domino Reactions Building the heterocyclic ring with the nitro group already on a precursor molecule.[1]Choice of precursors, reaction conditions for cyclization and reduction.Often high.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ring Formation and Reduction

This protocol is a representative method based on the synthesis of similar quinoxaline derivatives.

Step 1: Synthesis of 6-Nitroquinoxaline

  • In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine in ethanol.

  • Add an aqueous solution of glyoxal (40% in water) dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain crude 6-nitroquinoxaline.

Step 2: Reduction to this compound

  • Dissolve the crude 6-nitroquinoxaline in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10%).

  • Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (e.g., 50 psi).

  • Maintain the reaction at room temperature with vigorous stirring until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Direct Nitration of N-Protected 1,2,3,4-Tetrahydroquinoxaline (Illustrative)

This protocol is a generalized procedure based on studies of related tetrahydroquinolines.[2]

Step 1: N-Protection

  • Dissolve 1,2,3,4-tetrahydroquinoxaline in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine or pyridine).

  • Cool the mixture in an ice bath and slowly add the protecting group reagent (e.g., acetyl chloride or trifluoroacetic anhydride).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and evaporating the solvent.

Step 2: Nitration

  • Dissolve the N-protected tetrahydroquinoxaline in concentrated sulfuric acid at a low temperature (e.g., -10°C to 0°C).

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining the low temperature.

  • Stir the reaction mixture at the low temperature for a specified time (e.g., 30 minutes).

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Collect the solid by filtration, wash with cold water until neutral, and dry.

Step 3: Deprotection

  • The N-protected this compound is then deprotected under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the final product.

Visualizations

experimental_workflow cluster_route1 Route 1: Ring Formation & Reduction cluster_route2 Route 2: Direct Nitration start1 4-Nitro-o-phenylenediamine + Glyoxal step1_1 Condensation start1->step1_1 product1 6-Nitroquinoxaline step1_1->product1 step1_2 Reduction (e.g., H2/Pd/C) product1->step1_2 final_product 6-Nitro-1,2,3,4- tetrahydroquinoxaline step1_2->final_product start2 1,2,3,4-Tetrahydroquinoxaline step2_1 N-Protection start2->step2_1 product2 N-Protected Tetrahydroquinoxaline step2_1->product2 step2_2 Nitration product2->step2_2 product3 N-Protected 6-Nitro- Tetrahydroquinoxaline step2_2->product3 step2_3 Deprotection product3->step2_3 final_product2 6-Nitro-1,2,3,4- tetrahydroquinoxaline step2_3->final_product2

Caption: Synthetic Routes to this compound.

troubleshooting_yield cluster_nitration Direct Nitration Issues cluster_ring_formation Ring Formation Issues start Low/No Yield? issue1 Poor Regioselectivity start->issue1 issue2 Incorrect Conditions start->issue2 issue3 Inefficient Condensation start->issue3 issue4 Incomplete Reduction start->issue4 solution1 Use N-Protecting Groups issue1->solution1 solution2 Optimize Temp, Time, Reagents issue2->solution2 solution3 Optimize pH & Temperature issue3->solution3 solution4 Check Catalyst & Conditions issue4->solution4

Caption: Troubleshooting Low Yield Issues.

References

Technical Support Center: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Product

  • Question: I am not getting the expected yield of this compound. What could be the problem?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or moderately increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

    • Suboptimal Reagent Stoichiometry: An incorrect ratio of the starting materials, typically 4-nitro-o-phenylenediamine and a suitable two-carbon synthon (like ethylene glycol or a protected glyoxal), can limit the yield. Ensure accurate measurement and stoichiometry of your reactants.

    • Poor Quality of Starting Materials: Impurities in the starting materials can interfere with the reaction. It is advisable to use high-purity reagents or purify them before use if their quality is uncertain.

Issue 2: Formation of Multiple Products and Impurities

  • Question: My reaction mixture shows multiple spots on the TLC plate, and the final product is difficult to purify. What are the likely side reactions?

  • Answer: The formation of multiple products is a common issue. The primary side reactions in the synthesis of this compound include:

    • Isomer Formation: During the nitration of the tetrahydroquinoxaline scaffold, or if starting from a pre-nitrated benzene derivative, isomers such as 5-nitro, 7-nitro, and 8-nitro-1,2,3,4-tetrahydroquinoxaline can be formed. The regioselectivity of the nitration is highly dependent on the reaction conditions and the directing effects of the substituents on the aromatic ring.

    • Oxidation: The tetrahydroquinoxaline ring is susceptible to oxidation, which can lead to the formation of the corresponding quinoxaline derivative or other colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidation.

    • Polymerization: Under certain conditions, especially at high temperatures or in the presence of strong acids, the starting materials or the product can undergo polymerization, leading to intractable tars.

Issue 3: The Product is an Intense Color (e.g., Orange or Brown)

  • Question: The isolated product has a strong orange or brown color instead of the expected yellow. What causes this discoloration?

  • Answer: Intense coloration often points to the presence of impurities.

    • Oxidized Byproducts: As mentioned, oxidation of the tetrahydroquinoxaline ring can produce highly colored, conjugated impurities.

    • Residual Starting Material: Unreacted 4-nitro-o-phenylenediamine is colored and can be a source of discoloration if not completely removed during workup and purification.

    • Solutions:

      • Recrystallization: This is often the most effective method for removing colored impurities. A 70% ethanol/water mixture is a commonly recommended solvent system.[1]

      • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. However, use it judiciously as it can also adsorb the desired product, potentially lowering the yield.[1]

      • Column Chromatography: For persistent coloration, column chromatography using silica gel with a suitable solvent gradient (e.g., ethyl acetate in hexanes) can be very effective in separating the desired product from colored impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and effective method is the condensation of 4-nitro-o-phenylenediamine with a suitable C2-building block, such as glyoxal or its synthetic equivalents, followed by a reduction step. Another approach involves the direct nitration of 1,2,3,4-tetrahydroquinoxaline, though this can lead to isomer formation. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: How can I control the regioselectivity of nitration to favor the 6-nitro isomer?

A2: Achieving high regioselectivity in the direct nitration of 1,2,3,4-tetrahydroquinoxaline can be challenging. The use of protecting groups on the nitrogen atoms can influence the directing effect. A thorough study of the nitration of N-protected tetrahydroquinolines has shown that the choice of the protecting group and the reaction conditions are critical for achieving high regioselectivity for the 6-position.[2][3] Alternatively, starting with 4-nitro-o-phenylenediamine ensures the nitro group is in the correct position from the outset.

Q3: What are the recommended purification techniques for this compound?

A3: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: A mixture of ethanol and water is often effective.

  • Column Chromatography: Silica gel is a common stationary phase, with a mobile phase typically consisting of a gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes). The optimal solvent system should be determined by TLC analysis.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule and can help identify isomers if present. A detailed NMR study is crucial to unequivocally characterize the different nitro isomers.[2]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1500-1550 cm-1 and 1300-1370 cm-1) and the N-H bonds of the tetrahydroquinoxaline ring.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Experimental Protocols

Protocol 1: Synthesis via Condensation and Reduction (Illustrative)

This is a general procedure and may require optimization.

  • Condensation: In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.

  • Add an aqueous solution of glyoxal (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The crude product is 6-nitroquinoxaline.

  • Reduction: Dissolve the crude 6-nitroquinoxaline in a suitable solvent like ethanol or acetic acid.

  • Add a reducing agent such as sodium borohydride (NaBH4) or perform catalytic hydrogenation (e.g., H2 with a Pd/C catalyst).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

  • Workup and Purification: Quench the reaction carefully (e.g., with water if NaBH4 was used). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Troubleshooting Guide for Side Reactions

Observed Issue Potential Side Product Likely Cause Proposed Solution
Multiple spots on TLC close to the product spotIsomeric Nitro Compounds (5-, 7-, 8-nitro)Non-selective nitration of the tetrahydroquinoxaline ring.Use a pre-nitrated starting material like 4-nitro-o-phenylenediamine. If direct nitration is necessary, optimize reaction conditions (temperature, nitrating agent) and consider using N-protecting groups to direct the substitution.
Appearance of a new, less polar spot on TLC and/or colored impuritiesOxidized Product (6-nitroquinoxaline)Exposure to air, high reaction temperatures, or oxidizing agents.Conduct the reaction under an inert atmosphere (N2 or Ar). Avoid excessive heating. Use purified, peroxide-free solvents.
Formation of a dark, tarry substancePolymerizationHigh temperatures, strong acidic conditions.Maintain careful temperature control. If using a strong acid catalyst, consider a milder alternative or add it slowly at a lower temperature.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Condensation cluster_intermediate Intermediate cluster_reaction2 Reduction cluster_product Final Product 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine Condensation_Step Condensation (e.g., Reflux in Ethanol) 4-nitro-o-phenylenediamine->Condensation_Step Glyoxal Glyoxal Glyoxal->Condensation_Step 6-nitroquinoxaline 6-nitroquinoxaline Condensation_Step->6-nitroquinoxaline Reduction_Step Reduction (e.g., NaBH4 or H2/Pd-C) 6-nitroquinoxaline->Reduction_Step This compound This compound Reduction_Step->this compound

Caption: Synthetic workflow for this compound.

Side_Reactions Starting_Materials 1,2,3,4-Tetrahydroquinoxaline (Alternative Route) Side_Product_3 Polymerization Starting_Materials->Side_Product_3 Side Reaction (Decomposition) Reaction_Conditions Nitration (e.g., HNO3/H2SO4) or Reaction Conditions Starting_Materials->Reaction_Conditions Desired_Product This compound Side_Product_2 Oxidized Product (6-Nitroquinoxaline) Desired_Product->Side_Product_2 Side Reaction (Oxidation) Side_Product_1 Isomeric Products (5-, 7-, 8-Nitro) Reaction_Conditions->Desired_Product Main Reaction Reaction_Conditions->Side_Product_1 Side Reaction (Poor Regioselectivity)

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Purification of 6-Nitro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 6-Nitro-1,2,3,4-tetrahydroquinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from the starting materials, side reactions during synthesis, or subsequent degradation. The most probable impurities include:

  • Isomeric Byproducts: Nitration of the precursor can lead to the formation of other nitro isomers, such as 5-nitro-, 7-nitro-, and 8-nitro-1,2,3,4-tetrahydroquinoxaline.[1]

  • Dinitrated Products: Over-nitration can result in dinitro derivatives, for instance, 6,8-dinitro-1,2,3,4-tetrahydroquinoxaline.[1]

  • Unreacted Starting Materials: Residual unreacted 1,2,3,4-tetrahydroquinoxaline or nitrating agents.

  • Oxidation Products: The tetrahydroquinoxaline ring system can be susceptible to oxidation, leading to the formation of quinoxaline derivatives.

  • Residual Solvents and Reagents: Solvents and acids used during the synthesis and workup.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using a combination of the following techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities.[1]

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
"Oiling out" instead of crystallization The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the selected solvent.- Use a larger volume of solvent. - Switch to a solvent with a lower boiling point. - Lower the temperature at which you dissolve the compound. - Use a two-solvent system where the compound is less soluble in the second solvent.
Poor or no crystal formation upon cooling Too much solvent was used, resulting in a solution that is not saturated. The cooling process was too rapid.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - Cool the solution more slowly.
Low recovery of the purified compound Too much solvent was used. The crystals were washed with a solvent in which they are significantly soluble. Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Pre-heat the funnel and filter paper before hot filtration.
Colored impurities remain in the crystals The impurity co-crystallizes with the product. The colored impurity is not effectively removed by a single recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it may adsorb the product). - Perform a second recrystallization. - Consider using column chromatography for more challenging separations.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of spots (overlapping bands) The solvent system (eluent) is too polar or not polar enough. The column was not packed properly, leading to channeling. The sample was loaded in too large a volume of solvent.- Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. - Ensure the column is packed uniformly without air bubbles or cracks. - Dissolve the sample in the minimum amount of the eluent.
The compound is not eluting from the column The eluent is not polar enough to move the compound. The compound may be decomposing on the silica gel.- Gradually increase the polarity of the eluent. - Test the stability of your compound on a small amount of silica gel before running the column. If it is unstable, consider using a different stationary phase like alumina.
Streaking or tailing of bands The sample was overloaded on the column. The compound is interacting too strongly with the stationary phase.- Use a larger column or load less sample. - Add a small amount of a modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent to improve the peak shape.
Cracking of the silica gel bed The column ran dry.- Never let the solvent level drop below the top of the stationary phase. Keep the column topped up with eluent.

Quantitative Data

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol/Water) ~85>9870-85Effective for removing less polar and more polar impurities. Yield can be optimized by careful control of solvent volume and cooling rate.
Column Chromatography (Silica Gel, Dichloromethane/Methanol Gradient) ~85>9960-80Highly effective for separating isomeric impurities. Yield may be lower due to losses on the column.

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes a general procedure for the recrystallization of crude this compound using a two-solvent system, such as ethanol and water.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot ethanol. Add water dropwise until the solution becomes cloudy. If the cloudiness disappears upon heating, this is a suitable solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Add hot water dropwise to the hot ethanolic solution until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography

This protocol provides a general method for the purification of crude this compound using silica gel chromatography.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of dichloromethane and methanol. Adjust the ratio to achieve good separation of the desired product from its impurities (Rf of the product should be around 0.3).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent (e.g., methanol in dichloromethane).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis of Fractions: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude 6-Nitro-1,2,3,4- tetrahydroquinoxaline TLC_Analysis TLC Analysis to Assess Impurity Profile Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization Minor Impurities Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex Mixture/ Isomers Purity_Check Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Recrystallization Purity <98% Pure_Product Pure Product Purity_Check->Pure_Product Purity >98% Troubleshooting_Recrystallization Start Recrystallization Attempt Oiling_Out Compound 'Oils Out'? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Change_Solvent Change Solvent/ Use More Solvent Oiling_Out->Change_Solvent Yes Low_Yield Low Yield? No_Crystals->Low_Yield No Concentrate_Solution Concentrate Solution/ Scratch Flask/Seed No_Crystals->Concentrate_Solution Yes Success Successful Crystallization Low_Yield->Success No Check_Solvent_Volume Minimize Solvent/ Use Cold Wash Low_Yield->Check_Solvent_Volume Yes Change_Solvent->Start Concentrate_Solution->Start Check_Solvent_Volume->Start

References

Optimizing reaction conditions for the synthesis of nitroquinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the synthesis of nitroquinoxalines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and purification of nitroquinoxalines.

Q1: I am experiencing a very low yield in my nitroquinoxaline synthesis. What are the common causes?

A1: Low yields are a frequent issue and can stem from several factors related to either the cyclocondensation step or the nitration step.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature.[1]

  • Suboptimal Reaction Conditions: The temperature, solvent, and catalyst are all critical parameters. Excessive heat can lead to the degradation of starting materials or products, while temperatures that are too low can result in a sluggish or incomplete reaction.[2][3] The choice of solvent can also affect reactant solubility and reaction rates.[2]

  • Impure Starting Materials: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can lead to side reactions. For instance, aldehyde impurities in the dicarbonyl compound can react with the o-phenylenediamine to form a benzimidazole byproduct.[4] Always check the purity of your starting materials before beginning the synthesis.[4]

  • Product Loss During Work-up: The work-up and purification steps can be a significant source of product loss.[5] This can occur during filtration, washing, or extraction. Ensure pH is carefully controlled during neutralization and that the extraction solvent is appropriate for your product.[1]

Q2: My reaction mixture turned dark brown or black, and I observed gas evolution. What does this indicate?

A2: This observation, particularly during a nitration step, often indicates decomposition of the starting material or product.[6] Nitration reactions are highly exothermic, and poor temperature control can lead to runaway reactions, the formation of nitrogen oxides (brown gas), and the production of tarry byproducts.[6][7] It is crucial to maintain the recommended temperature, especially during the addition of the nitrating agent.

Q3: My TLC shows multiple spots, including my desired product. What are the likely side products?

A3: Several side products can form during nitroquinoxaline synthesis, complicating purification and reducing yield.

  • Dinitro- and Poly-nitro compounds: Under forcing nitration conditions (e.g., high temperature, strong mixed acids), over-nitration can occur, leading to the formation of dinitro- or other poly-nitro derivatives.[8]

  • Benzimidazole Derivatives: This is a common byproduct if the 1,2-dicarbonyl compound contains aldehyde or carboxylic acid impurities.[4]

  • Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can lead to the formation of N-oxides.[4] This is more likely if the reaction is run in the presence of air for extended periods at high temperatures or if an oxidizing agent is present.[4]

  • Hydrolysis Products: For halo-substituted quinoxalines, hydrolysis of the halogen can be a competing side reaction under strong acid conditions.[9]

Q4: How can I improve the regioselectivity of nitration on the quinoxaline ring?

A4: Achieving high regioselectivity is a common challenge. Nitration of the parent quinoxaline ring typically requires harsh conditions and can lead to a mixture of products.[8]

  • Reaction Conditions: Modifying the mixed acid conditions and temperature can influence the substitution pattern. For example, 8-methylquinoxalines are nitrated efficiently at the C-5 position using mixed acid at 40-50 °C.[9][10]

  • Directing Groups: The presence of activating or deactivating groups on the quinoxaline ring will direct the position of nitration.

  • Alternative Routes: The most reliable method to achieve a specific nitro-substituted quinoxaline is often to start with a pre-nitrated o-phenylenediamine. The cyclocondensation reaction then builds the quinoxaline ring with the nitro group in the desired position.[11]

Q5: What are the most effective methods for purifying nitroquinoxalines?

A5: Purification can be challenging due to the presence of colored impurities and side products.

  • Recrystallization: This is the most common method. The key is to find a suitable solvent where the compound is soluble when hot but poorly soluble when cold.[12] Common solvents include ethanol, acetic acid, and DMF.[2] If the product "oils out," try using a larger volume of solvent or cooling the solution more slowly.[13]

  • Column Chromatography: For persistent impurities, column chromatography on silica gel is effective. A solvent system with increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can separate the desired product from more polar impurities.[13]

  • Activated Charcoal: If the product is colored, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Use this with caution as it can also adsorb the product, potentially lowering the yield.[13]

Data Presentation

Table 1: Effect of Reaction Conditions on the Synthesis of 2,3-Diphenyl-6-nitroquinoxaline

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Acetic Acid (cat.)EthanolReflux4~85
2Iodine (20)DMSO1002~92
3AlCuMoVP (100mg)Toluene252~90
4NoneHFIP251~95

Note: Yields are representative and can vary based on specific substrate purity and reaction scale. Data compiled from multiple sources describing similar transformations.[14][15][16]

Table 2: Influence of Nitrating Agent on Quinoxaline Nitration

EntryQuinoxaline SubstrateNitrating AgentConditionsMajor Product(s)Yield (%)
1QuinoxalineConc. HNO₃, Oleum90 °C5-Nitro- & 5,7-Dinitroquinoxaline1.5 & 24
28-MethylquinoxalineMixed Acid40-50 °C8-Methyl-5-nitroquinoxalineEfficient
3QuinoxalineKNO₂ / Ac₂ODMSO, r.t.No Reaction0

Data synthesized from literature reports.[8][9][17]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one [11]

This protocol utilizes a nitro-substituted starting material to ensure regiochemical control.

  • Materials:

    • 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol)

    • Pyruvic acid (0.88 g, 10 mmol)

    • Glacial Acetic Acid (30 mL)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine in glacial acetic acid with stirring.

    • Add pyruvic acid to the solution.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4 hours. Monitor reaction progress by TLC.

    • After completion, cool the mixture to room temperature to allow a yellow precipitate to form.

    • Pour the reaction mixture into 100 mL of ice-cold water while stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

    • Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Protocol 2: General Procedure for Nitration of a Quinoxaline Derivative

This is a representative protocol based on common nitration procedures for aromatic heterocycles.[1][9]

  • Materials:

    • Quinoxaline derivative (10 mmol)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid (e.g., 20 mL) to 0-5 °C in an ice bath.

    • Slowly add the quinoxaline derivative to the cold sulfuric acid with stirring, ensuring it fully dissolves.

    • Prepare a nitrating mixture by slowly adding fuming nitric acid (e.g., 1.5 eq) to concentrated sulfuric acid (e.g., 5 mL) in a separate flask, keeping it cool.

    • Add the nitrating mixture dropwise to the solution of the quinoxaline derivative, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 40-50 °C) for several hours. Monitor progress by TLC.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., NaOH solution) while cooling.

    • Collect the precipitated product by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Visual Guides

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Side Product Formation? start->cause2 cause3 Decomposition? start->cause3 cause4 Workup / Purification Loss? start->cause4 sol1 • Monitor by TLC • Increase Reaction Time • Increase Temperature Moderately cause1->sol1 sol2 • Check Reactant Purity • Adjust Stoichiometry • Use Inert Atmosphere cause2->sol2 sol3 • Lower Reaction Temperature • Ensure Proper Cooling • Use Milder Reagents cause3->sol3 sol4 • Optimize Extraction pH & Solvent • Refine Recrystallization • Pre-heat Funnel cause4->sol4

Caption: A troubleshooting workflow for diagnosing and resolving low product yields.

Optimization_Workflow Experimental Workflow for Optimizing Nitration A Select Quinoxaline Substrate & Nitrating Agent B Define Parameter Range (Temp, Time, Equivalents) A->B C Run Parallel Reactions Varying One Parameter B->C D Monitor Progress (TLC, LC-MS) C->D E Workup & Isolate Crude Product D->E F Analyze Results (Yield, Purity by NMR/HPLC) E->F G Optimal Conditions Identified F->G High Yield & Purity H Suboptimal Results F->H Low Yield or Impure H->B Refine Parameters

Caption: A systematic workflow for optimizing nitration reaction conditions.

Reaction_Pathways Common Reaction Pathways in Nitration start Quinoxaline + Nitrating Agent product Desired Product: Mono-Nitroquinoxaline start->product Optimal Conditions side1 Side Product: Dinitroquinoxaline start->side1 Forcing Conditions side2 Side Product: Quinoxaline N-oxide start->side2 Oxidative Conditions side3 Decomposition Products (Tar) start->side3 Excessive Heat

Caption: Desired reaction pathway versus common side product formation pathways.

References

Technical Support Center: Enhancing the Solubility of 6-Nitro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with 6-Nitro-1,2,3,4-tetrahydroquinoxaline (CAS: 41959-35-7) in biological assays.

Troubleshooting Guide

Researchers may encounter issues with the solubility of this compound, a compound of interest in medicinal chemistry for its potential metal-chelating and other biological properties.[1] The following guide provides a systematic approach to resolving common solubility problems.

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer from a DMSO stock.

  • Possible Cause: The compound is "crashing out" of solution due to a rapid solvent shift from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous buffer. This indicates that the compound's concentration exceeds its kinetic solubility in the final assay medium.[2][3][4]

  • Recommended Actions:

    • Lower the Final Concentration: Decrease the target concentration of the compound in the assay. A substance may remain in solution at a lower concentration.[2]

    • Optimize DMSO Concentration: Keep the final DMSO concentration in the assay as low as possible, ideally below 1% (v/v), and for sensitive cell-based assays, even lower (e.g., <0.1%).[2]

    • Serial Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent precipitation.[2]

    • Enhance Mixing: Increase the mixing energy upon dilution by vortexing or rapid pipetting to help keep the compound in solution.[2]

    • Pre-warm the Buffer: Warming the aqueous buffer (e.g., to 37°C) before adding the compound stock can sometimes improve solubility.[5]

Issue 2: The solution becomes cloudy or hazy over the course of the assay.

  • Possible Cause: The compound is precipitating out of solution over time, indicating that the concentration is above its thermodynamic solubility limit.[2] This can also be due to temperature fluctuations or compound instability.[2]

  • Recommended Actions:

    • Determine Maximum Soluble Concentration: Perform a solubility test to find the maximum concentration at which the compound remains soluble in the assay buffer for the duration of the experiment (see Protocol 1).[5]

    • Control Temperature: Ensure all assay components and the environment are maintained at a constant and controlled temperature to prevent temperature-induced precipitation.[2]

    • Assess Compound Stability: Evaluate the stability of the compound in the assay buffer over the experiment's time course. Degradation products may be less soluble.[2]

    • Use Additives: Consider the inclusion of solubilizing agents in the assay buffer, such as non-ionic detergents (e.g., Tween-20, Triton X-100 at 0.001-0.01%) or cyclodextrins, after verifying their compatibility with the assay.[2][6]

Issue 3: Inconsistent or non-reproducible assay results.

  • Possible Cause: Poor solubility leading to variable effective concentrations of the compound in the assay.[3][5] Precipitation of the compound from DMSO stock solutions during storage or freeze-thaw cycles can also contribute to this problem.[3][4]

  • Recommended Actions:

    • Prepare Fresh Solutions: Prepare fresh working solutions for each experiment from a frozen stock to ensure consistency.[5]

    • Inspect Stock Solutions: Before use, visually inspect thawed stock solutions for any precipitates. If observed, gentle warming and vortexing may be necessary to redissolve the compound.[3]

    • Confirm Compound Integrity: Use analytical methods like HPLC or LC-MS to verify the purity and identity of the compound stock, as degradation can affect activity.[3]

    • Filter Final Solution: For cell-based assays, after dilution, you can filter the final working solution through a sterile 0.22 µm filter to remove any aggregates that may have formed.[5]

Solubility Data and Physicochemical Properties

As of now, specific quantitative solubility data for this compound in various solvents is not widely published. Researchers are encouraged to determine this experimentally. Below is a table of its key physicochemical properties and a template for recording experimentally determined solubility.

PropertyValueSource
IUPAC Name This compoundPubChem[7]
CAS Number 41959-35-7PubChem[7]
Molecular Formula C₈H₉N₃O₂PubChem[7]
Molecular Weight 179.18 g/mol PubChem[7]
XLogP3 1.5PubChem[8]

Table for Experimentally Determined Solubility

SolventTemperature (°C)Maximum Soluble Concentration (mg/mL)Maximum Soluble Concentration (mM)Observations
Water25
PBS (pH 7.4)25
DMSO25
Ethanol25
Assay BufferAssay Temp

Experimental Protocols

Protocol 1: Determining the Approximate Kinetic Solubility in Aqueous Buffer

This protocol helps determine the highest concentration of this compound that can be prepared from a DMSO stock without immediate precipitation in your assay buffer.

  • Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM). Ensure it is fully dissolved.

  • Prepare Serial Dilutions: Create a series of 2-fold serial dilutions of the DMSO stock solution in a 96-well plate.

  • Dilute into Assay Buffer: Add your assay buffer to another 96-well plate. Transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the buffer plate (e.g., 1 µL of DMSO stock into 100 µL of buffer). This ensures the final DMSO concentration is consistent and low (e.g., 1%).

  • Mix and Incubate: Mix the plate well and incubate at your assay temperature for a set period (e.g., 1-2 hours).[5]

  • Visual and Instrumental Inspection: Visually inspect each well for any signs of precipitation or cloudiness against a dark background. For a more quantitative measurement, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from precipitates.[2][9] The highest concentration that remains clear is your approximate kinetic solubility.

Protocol 2: Systematic Testing of Solubilization Strategies

This protocol outlines a systematic approach to identify an effective solubilization strategy.

  • Baseline Solubility: Determine the solubility of the compound in your standard assay buffer as described in Protocol 1.

  • Co-Solvent Screening:

    • Prepare assay buffers containing different concentrations of water-miscible organic co-solvents (e.g., ethanol, propylene glycol) that are compatible with your assay.

    • Repeat Protocol 1 with these co-solvent-containing buffers to see if solubility is improved.

  • pH Profiling:

    • If your assay can tolerate a range of pH values, prepare a set of buffers with different pHs (e.g., pH 5.0, 6.2, 7.4, 8.5).

    • Determine the compound's solubility in each buffer (Protocol 1). The presence of amine groups in the tetrahydroquinoxaline structure suggests that solubility may be pH-dependent.

  • Surfactant/Cyclodextrin Screening:

    • Prepare assay buffers containing low concentrations of non-ionic surfactants (e.g., 0.01% Tween-20) or cyclodextrins (e.g., HP-β-CD).

    • Assess the compound's solubility in these modified buffers. It is crucial to run a control to ensure these additives do not interfere with the biological assay itself.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for making a stock solution of this compound? A1: Dimethyl sulfoxide (DMSO) is a common and effective starting solvent for creating high-concentration stock solutions of many poorly water-soluble compounds for biological screening.[5] Ensure the compound is fully dissolved in the DMSO before making further dilutions.

Q2: How can I determine the maximum concentration of DMSO my assay can tolerate? A2: You should perform a vehicle control experiment. Prepare a series of dilutions of DMSO in your assay medium (without the test compound) and run the assay. Plot the assay signal against the DMSO concentration. The highest concentration that does not significantly affect the assay's performance is the maximum tolerated concentration. Generally, this is below 1% for biochemical assays and below 0.1% for cell-based assays.[2]

Q3: Can sonication be used to dissolve the compound? A3: Yes, sonication can be used to aid in the dissolution of the initial stock solution in a solvent like DMSO. It can help break up aggregates and increase the rate of dissolution. However, for the final dilution in aqueous buffer, vigorous mixing or vortexing is generally preferred over sonication, which might introduce excessive heat.

Q4: My compound seems to be interfering with my fluorescence-based assay. Could this be related to solubility? A4: While solubility issues can cause inconsistent results, aromatic compounds like this quinoxaline derivative can also possess intrinsic fluorescent properties (autofluorescence) or quench fluorescence signals, leading to false positives or false negatives.[3] It is important to run a control experiment with the compound alone in the assay buffer (without other assay components) to check for interference.

Q5: Are there any alternative formulation strategies if simple solvent-based methods fail? A5: Yes, for more challenging compounds, advanced formulation strategies can be employed, although these are more common in later-stage drug development. These include creating amorphous solid dispersions with polymers, using lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), or forming inclusion complexes with cyclodextrins.[10][11]

Visualizations

Solubility_Troubleshooting_Workflow Workflow for Troubleshooting Solubility Issues start Start: Compound Precipitation in Aqueous Assay Buffer check_conc Is the final concentration as low as possible? start->check_conc lower_conc Action: Lower the final concentration check_conc->lower_conc No check_dmso Is the final DMSO concentration <1%? check_conc->check_dmso Yes lower_conc->check_conc lower_dmso Action: Reduce final DMSO concentration check_dmso->lower_dmso No try_serial_dilution Action: Use serial dilution instead of single dilution check_dmso->try_serial_dilution Yes lower_dmso->check_dmso use_additives Consider Advanced Strategies: - Co-solvents - pH adjustment - Surfactants/Cyclodextrins try_serial_dilution->use_additives Precipitates end_success Success: Compound Solubilized try_serial_dilution->end_success Soluble use_additives->end_success Soluble end_fail Issue Persists: Consult Advanced Formulation use_additives->end_fail Precipitates

Caption: A decision-making workflow for troubleshooting compound precipitation in biological assays.

Assay_Preparation_Workflow General Workflow for Assay Sample Preparation cluster_prep Stock Solution Preparation cluster_sol_test Solubility & Vehicle Control cluster_assay Assay Plate Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO (e.g., 10-20 mM) weigh->dissolve sol_test 3. Determine Kinetic Solubility in Assay Buffer (Protocol 1) dissolve->sol_test vehicle_test 4. Determine Max Tolerated DMSO Concentration sol_test->vehicle_test serial_dilute 5. Prepare Serial Dilutions of Stock in DMSO vehicle_test->serial_dilute add_to_plate 6. Add Dilutions to Assay Plate (Final Conc. <= Solubility Limit) serial_dilute->add_to_plate add_buffer 7. Add Assay Buffer/Reagents (Final DMSO <= Tolerated Limit) add_to_plate->add_buffer run_assay 8. Run Biological Assay add_buffer->run_assay

References

Preventing degradation of 6-Nitro-1,2,3,4-tetrahydroquinoxaline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6-Nitro-1,2,3,4-tetrahydroquinoxaline during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1][2] The container should be tightly sealed to protect it from moisture and atmospheric oxygen.[1][2] For prolonged storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The main factors that can lead to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), moisture (hydrolysis), and oxidizing agents.[3][4] As a nitroaromatic compound, it may also be susceptible to reduction of the nitro group.

Q3: Are there any known incompatible materials that should be avoided during storage or handling?

A3: Yes, avoid storing this compound with strong oxidizing agents, strong acids, and strong bases, as these can catalyze degradation reactions.[3][4] Also, ensure that storage containers are made of non-reactive materials.

Q4: How can I visually inspect for potential degradation of the compound?

A4: A change in the physical appearance of the compound, such as a color change (e.g., darkening) or the development of an odor, can be an initial indicator of degradation. However, significant degradation can occur without any visible changes. Therefore, analytical testing is necessary for confirmation.

Q5: What is the recommended procedure for handling the compound to minimize degradation?

A5: Handle the compound in a well-ventilated area, avoiding the formation of dust and aerosols.[1] Use non-sparking tools and minimize exposure to light by working in a dimly lit area or using amber-colored glassware.[1] For solutions, it is best to prepare them fresh for each experiment.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

This could be a sign of compound degradation, leading to lower potency or the presence of interfering byproducts.

Troubleshooting Workflow:

start Inconsistent Results Observed check_purity Verify Purity of Stored Compound (e.g., HPLC, LC-MS) start->check_purity degraded Degradation Confirmed check_purity->degraded Impurities Detected not_degraded Compound is Pure check_purity->not_degraded No Impurities investigate_storage Review Storage Conditions (Temperature, Light, Humidity) degraded->investigate_storage investigate_handling Review Handling Procedures (Solvent, pH, Exposure Time) degraded->investigate_handling other_factors Investigate Other Experimental Variables not_degraded->other_factors remediate_storage Implement Correct Storage (Cool, Dark, Dry, Inert Gas) investigate_storage->remediate_storage remediate_handling Refine Experimental Protocol (Fresh Solutions, Low Light) investigate_handling->remediate_handling retest Re-run Experiment with Fresh Compound remediate_storage->retest remediate_handling->retest end Problem Resolved retest->end other_factors->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Visible changes in the compound's appearance (e.g., color change).

This is a strong indicator of potential chemical degradation.

  • Do not use the compound. A visible change suggests significant degradation has likely occurred.

  • Quarantine the batch. Separate the affected batch to prevent its use in further experiments.

  • Document the changes. Record the date, storage conditions, and a description of the visual changes.

  • Analyze the compound. Use an appropriate analytical method, such as HPLC or LC-MS, to identify and quantify the degradation products.

  • Review storage and handling procedures. Identify any deviations from the recommended guidelines that could have led to the degradation.

  • Dispose of the degraded compound according to your institution's safety protocols.

Potential Degradation Pathways

The degradation of this compound can be initiated by several factors, leading to various degradation products. The following diagram illustrates the potential degradation pathways based on the chemical nature of the molecule and data from related compounds.

cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV/Vis Light) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction parent This compound oxidation_product N-Oxide derivatives or Ring-opened products parent->oxidation_product Oxidizing agents (e.g., H₂O₂) photo_product Radical species, Polymerized products parent->photo_product Light Exposure hydrolysis_product Ring cleavage products parent->hydrolysis_product Moisture, pH extremes reduction_product 6-Amino-1,2,3,4-tetrahydroquinoxaline parent->reduction_product Reducing agents

Caption: Potential degradation pathways for this compound.

Data on Storage Conditions and Stability

ParameterRecommended ConditionRationalePotential Consequences of Deviation
Temperature 2-8°C (Refrigerated)Reduces the rate of thermal degradation.Increased degradation rate, shorter shelf-life.
Humidity < 40% Relative HumidityMinimizes hydrolytic degradation.Increased risk of hydrolysis and physical changes.
Light Protect from light (Amber vials/darkness)Prevents photodegradation.Formation of photolytic degradation products.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.Formation of N-oxides and other oxidative byproducts.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method (Template)

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Note: This method must be fully validated for your specific application.

  • Instrumentation:

    • HPLC with a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer). A suggested starting gradient could be 10-90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., determined by UV scan, likely around 254 nm and/or the lambda max of the nitroaromatic chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for a specified time.

    • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C) for a specified time, then dissolve and dilute for analysis.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Analysis:

    • Inject the prepared samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak and from each other.

Protocol 2: General Procedure for Handling and Solution Preparation
  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound quickly in a low-light environment.

  • Dissolve the compound in a pre-filtered, HPLC-grade solvent. Use of an ultrasonic bath can aid in dissolution.

  • If the solution is not for immediate use, store it in a tightly sealed, amber-colored vial at 2-8°C for a short period. For longer-term storage of solutions, it is recommended to flash-freeze aliquots and store them at -20°C or below.

  • Always perform a system suitability test before running experimental samples to ensure the analytical system is performing correctly.

References

Troubleshooting low bioactivity of synthesized 6-Nitro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low bioactivity with synthesized 6-Nitro-1,2,3,4-tetrahydroquinoxaline.

Troubleshooting Low Bioactivity

Low biological activity of a synthesized compound can stem from a variety of factors, ranging from the integrity of the compound itself to the specifics of the biological assay being used. This guide provides a systematic approach to identifying and resolving common issues.

Step 1: Verify Compound Identity and Purity

The first and most critical step is to confirm that the synthesized compound is indeed this compound and that it is of sufficient purity.

dot

start Low Bioactivity Observed verify_identity Verify Compound Identity (NMR, Mass Spec) start->verify_identity verify_purity Assess Purity (HPLC, TLC, NMR) verify_identity->verify_purity Identity Confirmed troubleshoot_synthesis Troubleshoot Synthesis - Incorrect starting materials - Side reactions - Isomer formation verify_identity->troubleshoot_synthesis Identity Incorrect purify Purify Compound (Recrystallization, Chromatography) verify_purity->purify Purity <95% retest Re-test Bioactivity verify_purity->retest Purity >95% troubleshoot_synthesis->verify_identity purify->verify_purity end_good Problem Solved retest->end_good Activity Restored end_bad Issue Persists retest->end_bad Low Activity Persists troubleshoot_assay Troubleshoot Biological Assay end_bad->troubleshoot_assay

Caption: Initial troubleshooting workflow for low bioactivity.

FAQs: Compound Identity and Purity

  • Q1: My synthesized compound has low bioactivity. What is the first thing I should check? A1: The first step is to rigorously verify the chemical structure and purity of your synthesized this compound. Impurities or an incorrect structure are the most common reasons for a lack of expected biological effect.

  • Q2: What analytical techniques are recommended for structural confirmation? A2: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) is essential. A detailed NMR study is crucial to unequivocally characterize the nitro isomer and ensure the nitro group is at the 6-position.[1]

  • Q3: How can I assess the purity of my compound? A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.[2] Thin-Layer Chromatography (TLC) can be used for a quick qualitative check. Purity should ideally be above 95% for biological testing.[2]

  • Q4: My NMR spectrum is complex. What could be the issue? A4: A complex NMR spectrum may indicate the presence of regioisomers. The nitration of tetrahydroquinoline can lead to a mixture of nitro isomers if not properly controlled.[1] Protecting the amino group before nitration can help achieve total regioselectivity for the 6-position.[1]

  • Q5: What is the expected appearance of pure this compound? A5: While the exact appearance can vary, related nitroquinoxaline compounds are often yellow solids.[3] A significant deviation from a consistent, crystalline appearance, or a brownish/orange color, might suggest the presence of impurities.[3]

Step 2: Evaluate Compound Stability and Handling

The stability of the compound under storage and experimental conditions is crucial for maintaining its bioactivity.

FAQs: Compound Stability and Handling

  • Q6: Could my compound be degrading during storage or in the assay? A6: Yes, nitroaromatic compounds can be susceptible to degradation. It is important to store the compound under appropriate conditions (e.g., cool, dark, and dry) and to be aware of potential degradation pathways in your assay medium. Quinoxaline structures can undergo degradation in acidic to neutral aqueous conditions.[4]

  • Q7: What are the best practices for dissolving this compound for biological assays? A7: The choice of solvent is critical. A solvent like Dimethyl Sulfoxide (DMSO) is commonly used to prepare stock solutions. Ensure the final concentration of the solvent in your assay is low (typically <0.5%) and does not affect the biological system. The solubility of your compound should be determined to ensure it does not precipitate in the assay medium.

Step 3: Scrutinize the Biological Assay

If the compound's identity, purity, and stability are confirmed, the issue may lie within the biological assay itself.

dot

start Low Activity with Pure Compound check_assay_params Review Assay Parameters - Concentration range - Incubation time - Cell line/target start->check_assay_params check_compound_props Consider Compound Properties - Cell permeability - Metabolic activation - Target engagement start->check_compound_props positive_control Run Positive Control check_assay_params->positive_control check_compound_props->positive_control troubleshoot_assay Troubleshoot Assay Protocol positive_control->troubleshoot_assay Control Fails re_evaluate Re-evaluate Hypothesis - Is the compound expected to be active in this assay? positive_control->re_evaluate Control Works, Compound Inactive end_good Activity Observed positive_control->end_good Control Works troubleshoot_assay->check_assay_params

Caption: Troubleshooting workflow for the biological assay.

FAQs: Biological Assay and Mechanism of Action

  • Q8: What is the potential mechanism of action for this compound? A8: The bioactivity of nitro compounds can be complex. The nitro group can be reduced by enzymatic reactions, forming intermediates that may be toxic or mutagenic.[5] The electron-withdrawing nature of the nitro group can also enhance interactions with biological targets like proteins and enzymes.[5][6] Structurally related compounds have shown activities such as inhibition of enzymes like methionine aminopeptidases (MetAPs) and antibacterial effects.[7][8]

  • Q9: My compound is pure, but still not active. What could be wrong with my assay? A9: Several factors could be at play:

    • Assay Target: Ensure your chosen assay is relevant to the expected biological activity of this class of compounds. Quinoxaline derivatives have been investigated for a wide range of activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[9]

    • Metabolic Activation: Some nitro compounds require metabolic reduction to become active.[5] Your in vitro system may lack the necessary enzymes for this conversion.

    • Cell Permeability: The compound may not be effectively entering the cells in your assay.

    • Positive Controls: Always include a positive control compound with a known mechanism of action to validate your assay performance.

  • Q10: Can the nitro group interfere with certain types of assays? A10: Yes, the nitro group is redox-active and can interfere with assays that rely on fluorescence or redox-based readouts. It can also lead to the production of reactive oxygen species, which could be a source of non-specific cytotoxicity.[10]

Data and Protocols

Summary of Expected Biological Activities
Class of ActivitySpecific ExamplesReference
Antibacterial Escherichia coli, Staphylococcus aureus, Mycobacterium smegmatis, Mycobacterium tuberculosis[2][7][8]
Enzyme Inhibition Methionine aminopeptidases (MetAPs), Cathepsin B[2][7][8]
Anticancer Inhibition of glioblastoma cell proliferation, induction of apoptosis in multiple myeloma and prostate cancer cells (for related nitroquinolines)[2]
Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a generalized procedure based on the nitration of a protected tetrahydroquinoline precursor.

  • Protection of Tetrahydroquinoxaline:

    • Dissolve 1,2,3,4-tetrahydroquinoxaline in a suitable solvent (e.g., dry THF).

    • Add a suitable protecting group, such as acetyl chloride or trifluoroacetic anhydride, in the presence of a base (e.g., DIPEA or pyridine) at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, perform an aqueous workup and purify the N-protected intermediate by column chromatography or recrystallization.[1][2]

  • Nitration:

    • Dissolve the N-protected tetrahydroquinoxaline in concentrated sulfuric acid at 0 °C.

    • Slowly add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature at 0 °C.[2]

    • Stir the reaction at low temperature for a specified time (e.g., 30 minutes).[1]

    • Carefully quench the reaction by pouring it onto ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.

    • Purify the N-protected 6-nitro derivative by column chromatography.[2]

  • Deprotection:

    • Dissolve the purified N-protected 6-nitro intermediate in a suitable solvent system (e.g., methanol/water).

    • Add a reagent for deprotection (e.g., aqueous HCl for an acetyl group).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, neutralize the reaction mixture and extract the final product.

    • Purify the this compound by recrystallization or column chromatography.

Protocol 2: Purity Assessment by HPLC

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this stock to an appropriate working concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of ≥ 95% is generally required for biological assays.[2]

Protocol 3: General Antibacterial Susceptibility Testing (Broth Microdilution)

  • Preparation:

    • Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Reading Results: Incubate the plate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

Scaling up the synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline: challenges and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The industrial-scale synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline is not extensively documented in publicly available literature. This guide is built upon established principles of heterocyclic chemistry, common synthetic routes for quinoxalines, and known challenges associated with electrophilic nitration and process scale-up. The protocols and solutions provided are intended to serve as a strong foundational resource for research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: There are two main retrosynthetic approaches. The most common strategy involves the synthesis of the 1,2,3,4-tetrahydroquinoxaline core followed by electrophilic nitration. An alternative route involves the cyclization of a pre-nitrated aromatic diamine, which can offer better control over regioselectivity.

Q2: Why is regioselectivity a major issue during the nitration of 1,2,3,4-tetrahydroquinoxaline?

A2: The two nitrogen atoms in the heterocyclic ring are activating, ortho-, para-directing groups. However, nitration is typically performed in strong acidic conditions (e.g., HNO₃/H₂SO₄). Under these conditions, the amine groups become protonated, transforming them into powerful deactivating, meta-directing groups. This competition leads to a mixture of nitro-isomers (5-, 6-, and 7-nitro), which are often difficult to separate.

Q3: How can I improve the yield of the desired 6-nitro isomer?

A3: To favor para-nitration and achieve the 6-nitro isomer, the activating effect of the amine groups must be preserved while preventing protonation. The most effective method is to use N-acetyl protecting groups. By converting the amines to amides, their activating strength is reduced, but they remain ortho-, para-directing, and are no longer basic enough to be protonated in the nitrating medium. The acetyl groups can be removed via hydrolysis after the nitration step.

Q4: What are the main safety concerns when scaling up this synthesis?

A4: The primary safety hazard is the nitration step, which is highly exothermic. On a large scale, poor heat management can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and potentially leading to the formation of unstable polynitrated byproducts. The use of concentrated nitric and sulfuric acids also requires specialized handling procedures and equipment to manage their corrosive nature.

Q5: What is the most scalable method for purifying the final product?

A5: While column chromatography is effective for separating isomers at the lab scale, it is generally not economically viable for large-scale production. The preferred method for industrial-scale purification is recrystallization. A significant part of process development should focus on optimizing the reaction to maximize the yield of the 6-nitro isomer, thereby simplifying purification to a single recrystallization step to remove minor impurities.

Troubleshooting Guide

Issue 1: Low Overall Yield
Potential Cause Troubleshooting Steps & Solutions
Incomplete Reaction Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature, but be cautious with nitration, as higher temperatures can decrease selectivity.
Product Degradation Harsh acidic conditions or high temperatures can cause degradation. For nitration, ensure the reaction is cooled adequately (typically 0-10 °C) and that the nitrating agent is added slowly and sub-surface.
Poor Recovery During Workup Ensure the pH is properly adjusted during neutralization to precipitate the product fully. The product may have some solubility in the aqueous layer; perform multiple extractions with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).
Loss During Purification If using column chromatography, ensure the silica gel is not too acidic, as this can retain the basic product. If recrystallizing, avoid using an excessive amount of solvent and perform screening to find a solvent system with high recovery.
Issue 2: Presence of Multiple Isomers (Impurity)
Potential Cause Troubleshooting Steps & Solutions
Direct Nitration of Unprotected Tetrahydroquinoxaline This is the most likely cause. The protonation of the amines directs nitration to the meta positions (5- and 7-isomers). Solution: Implement an N-protection strategy. Acetylation of the starting material to form 1,4-diacetyl-1,2,3,4-tetrahydroquinoxaline is highly recommended before nitration.
Incorrect Nitrating Agent or Conditions A highly aggressive nitrating agent or high temperatures can reduce selectivity. Solution: Use a milder nitrating agent (e.g., KNO₃ in H₂SO₄). Maintain strict temperature control (0-5 °C) throughout the addition.
Over-Nitration Formation of dinitro products can occur if an excess of the nitrating agent is used or if the reaction temperature is too high. Solution: Use a stoichiometric amount of the nitrating agent (1.0-1.1 equivalents). Ensure efficient stirring and slow, controlled addition to prevent localized areas of high concentration.
Issue 3: Difficult Purification
Potential Cause Troubleshooting Steps & Solutions
Isomers Have Similar Polarity The various nitro-isomers often have very similar Rƒ values on TLC, making chromatographic separation challenging and inefficient on a large scale. Solution: Focus on optimizing the reaction for regioselectivity to minimize isomer formation. A highly selective reaction may yield a crude product pure enough to be purified by a single recrystallization.
"Oiling Out" During Recrystallization The product precipitates as an oil instead of a crystalline solid, trapping impurities. Solution: Screen a wider range of solvent systems. Use a co-solvent system (e.g., Ethanol/Water, Acetone/Hexane). Ensure the solution is not supersaturated; cool the solution slowly and scratch the flask to induce crystallization.
Colored Impurities The crude product may be dark brown or orange due to side reactions.[1] Solution: Treat the hot solution with activated charcoal during recrystallization to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[1]

Key Experimental Protocols

Protocol 1: Synthesis of 1,4-Diacetyl-1,2,3,4-tetrahydroquinoxaline (Protection Step)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3,4-tetrahydroquinoxaline (1.0 eq.) in acetic anhydride (3.0 eq.).

  • Reaction: Slowly add a catalytic amount of sulfuric acid (0.05 eq.). The reaction is exothermic.

  • Heating: Heat the mixture to 80-90 °C for 1-2 hours. Monitor the reaction completion by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into ice-cold water with vigorous stirring.

  • Isolation: The solid diacetylated product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Nitration of 1,4-Diacetyl-1,2,3,4-tetrahydroquinoxaline
  • Setup: In a jacketed reactor suitable for low-temperature reactions, add concentrated sulfuric acid (98%). Cool the acid to 0-5 °C.

  • Addition of Substrate: Slowly add the 1,4-Diacetyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq.) in portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (1.05 eq.) and concentrated sulfuric acid. Add this mixture dropwise to the reactor over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • Reaction: Stir the mixture at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The nitrated product will precipitate. Filter the solid, wash extensively with cold water to remove residual acid, and dry. This crude product is 1,4-Diacetyl-6-nitro-1,2,3,4-tetrahydroquinoxaline.

Protocol 3: Hydrolysis of Acetyl Groups (Deprotection)
  • Setup: Suspend the crude 1,4-Diacetyl-6-nitro-1,2,3,4-tetrahydroquinoxaline (1.0 eq.) in a mixture of ethanol and water.

  • Hydrolysis: Add concentrated hydrochloric acid (or sodium hydroxide) and heat the mixture to reflux for 4-8 hours, until the deprotection is complete (monitored by TLC/HPLC).

  • Workup: Cool the reaction mixture. If acidic hydrolysis was used, carefully neutralize with a base (e.g., NaOH solution) until the product precipitates. If basic hydrolysis was used, neutralize with an acid.

  • Purification: Collect the crude this compound by filtration. The final purification is best achieved by recrystallization from a suitable solvent like an ethanol/water mixture.

Visualized Workflows and Logic

G Diagram 1: Synthetic Strategy Comparison cluster_0 Route A: Nitration of Core cluster_1 Route B: Cyclization of Nitro-Precursor A1 1,2,3,4-Tetrahydro- quinoxaline A2 N-Acetylation (Protection) A1->A2 Acetic Anhydride A3 Nitration (HNO3/H2SO4) A2->A3 High Regioselectivity A4 Hydrolysis (Deprotection) A3->A4 HCl or NaOH A5 Final Product A4->A5 B1 4-Nitro-1,2- diaminobenzene B2 Condensation/ Cyclization B1->B2 + Glyoxal B3 Reduction of Quinoxaline Ring B2->B3 e.g., NaBH4 B4 Final Product B3->B4 start Starting Materials start->A1 start->B1

Caption: Comparison of two primary synthetic routes to the target compound.

G Diagram 2: Troubleshooting Flowchart for Nitration Impurities start High Impurity Level Post-Nitration q1 Are multiple isomers present? start->q1 s1 Likely Cause: Direct nitration of unprotected amine. q1->s1 Yes q2 Is a dinitro byproduct observed? q1->q2 No rec1 Solution: Implement N-acetyl protection step before nitration. s1->rec1 end_node Proceed to Optimized Purification rec1->end_node s2 Likely Cause: - Excess nitrating agent - Temperature too high q2->s2 Yes q2->end_node No rec2 Solution: - Use 1.0-1.1 eq. HNO3 - Maintain temp at 0-5°C - Ensure slow, controlled addition s2->rec2 rec2->end_node

Caption: A logical guide for diagnosing and solving common impurity issues.

References

Characterization issues with 6-Nitro-1,2,3,4-tetrahydroquinoxaline and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Nitro-1,2,3,4-tetrahydroquinoxaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common characterization challenges with this compound.

Frequently Asked Questions (FAQs)

Solubility Issues

Q1: I am having difficulty dissolving this compound. What solvents are recommended?

A1: The solubility of this compound can be challenging due to its aromatic and nitro functional groups. While specific quantitative solubility data is not extensively published, based on the structure and data from related quinoxaline derivatives, a general solubility profile can be predicted. The compound is expected to have low solubility in non-polar solvents like hexanes and be practically insoluble in water. It is likely to exhibit better solubility in polar aprotic solvents and chlorinated solvents.

For initial trials, we recommend screening a range of solvents from different classes. Below is a template for you to systematically determine and record the solubility of the compound in your laboratory.

Table 1: Solubility Determination Template for this compound

Solvent Class Temperature (°C) Solubility (mg/mL) Observations
Dichloromethane (DCM) Chlorinated 25 User-determined
Chloroform Chlorinated 25 User-determined
Dimethyl Sulfoxide (DMSO) Polar Aprotic 25 User-determined
N,N-Dimethylformamide (DMF) Polar Aprotic 25 User-determined
Acetone Ketone 25 User-determined
Ethyl Acetate Ester 25 User-determined
Acetonitrile Nitrile 25 User-determined
Methanol Polar Protic 25 User-determined
Ethanol Polar Protic 25 User-determined
Toluene Aromatic Hydrocarbon 25 User-determined
Hexanes Non-polar 25 User-determined

| Water | Aqueous | 25 | User-determined | |

Q2: What can I do if the compound still shows poor solubility even in the recommended solvents?

A2: If solubility remains an issue, consider the following troubleshooting steps:

  • Gentle Heating: Carefully warm the solvent-solute mixture. Many compounds exhibit increased solubility at higher temperatures. However, be mindful of potential degradation.

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.

  • Co-solvents: Employ a mixture of solvents. For instance, a small amount of DMSO or DMF can be added to a less polar solvent to improve solubility.

  • pH Adjustment: For aqueous or protic solutions, adjusting the pH might improve solubility, especially if the compound can be protonated or deprotonated. Given the presence of the amino group, acidification might enhance solubility.

Below is a workflow to guide you through troubleshooting solubility issues.

G Troubleshooting Workflow for Solubility Issues start Start: Poor Solubility Observed screen_solvents Screen Recommended Solvents (Table 1) start->screen_solvents solubility_ok Is Solubility Sufficient? screen_solvents->solubility_ok gentle_heating Apply Gentle Heating solubility_ok->gentle_heating No end_success Proceed with Experiment solubility_ok->end_success Yes sonication Use Sonication gentle_heating->sonication cosolvents Try Co-solvent Systems sonication->cosolvents ph_adjustment Adjust pH (for aqueous/protic systems) cosolvents->ph_adjustment solubility_improved Solubility Improved? ph_adjustment->solubility_improved solubility_improved->end_success Yes end_fail Consider Derivatization or Alternative Formulation solubility_improved->end_fail No

Caption: A step-by-step workflow for addressing solubility challenges.

Stability and Degradation

Q3: Is this compound stable, and are there any specific storage conditions I should follow?

  • Storage: Store the compound in a tightly sealed, amber vial to protect it from light and moisture.[1] For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Handling: Avoid prolonged exposure to ambient light and air.[1] Prepare solutions fresh for use whenever possible.

Q4: I suspect my compound may be degrading. What are the likely degradation pathways?

A4: Potential degradation pathways for this compound include:

  • Oxidation: The tetrahydroquinoxaline ring can be oxidized to the aromatic quinoxaline. This may be observed by a change in color of the sample.

  • Photodecomposition: Nitroaromatic compounds can undergo photochemical reactions. The specific products are difficult to predict without experimental data.

  • Acid/Base Instability: In strongly acidic or basic conditions, the compound may undergo hydrolysis or other rearrangements.

If you suspect degradation, we recommend re-analyzing the material by HPLC and Mass Spectrometry to identify any new peaks.

Spectroscopic Characterization

Q5: I am having trouble interpreting the NMR spectrum of my this compound sample. Are there any reference data available?

A5: The synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline, a closely related compound, has been studied in detail, and its NMR characterization can be challenging due to the potential for multiple nitro isomers to form.[2] A thorough 2D NMR analysis (COSY, HSQC, HMBC) is often required for unambiguous assignment.[2]

Below are approximate chemical shifts for the protons and carbons of the 6-nitro isomer, compiled from literature on similar compounds. These values should be used as a guide, and a full structural elucidation is recommended for your specific sample.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aliphatic Protons
H-2 ~3.3 - 3.5 ~42 - 44
H-3 ~3.0 - 3.2 ~40 - 42
Aromatic Protons
H-5 ~7.7 - 7.9 ~115 - 117
H-7 ~7.8 - 8.0 ~125 - 127
H-8 ~6.6 - 6.8 ~110 - 112
Quaternary Carbons
C-4a - ~145 - 147
C-6 - ~140 - 142

| C-8a | - | ~120 - 122 |

Note: Chemical shifts are highly dependent on the solvent and concentration. The values presented are estimations.

Q6: My mass spectrum shows several unexpected fragments. What are the expected fragmentation patterns for this molecule?

A6: In electron ionization mass spectrometry (EI-MS), this compound is expected to show a molecular ion peak (M+). The fragmentation pattern will be influenced by the nitro group and the tetrahydroquinoxaline core.

Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (M-46), O (M-16), and NO (M-30).[3] The tetrahydroquinoxaline ring can undergo cleavage, particularly at the bonds alpha to the nitrogen atoms.

The following diagram illustrates the predicted fragmentation pathways.

G Predicted Mass Spectrometry Fragmentation Pathways M [M]+• M_minus_NO2 [M-NO2]+ M->M_minus_NO2 - NO2 M_minus_O [M-O]+• M->M_minus_O - O M_minus_NO [M-NO]+ M->M_minus_NO - NO M_minus_C2H4N [M-C2H4N]+ M->M_minus_C2H4N - C2H4N (ring cleavage)

Caption: Key fragmentation pathways for this compound in MS.

Chromatographic Analysis

Q7: I need to develop an HPLC method for purity analysis of this compound. Can you provide a starting protocol?

A7: A validated HPLC method is crucial for assessing the purity of your compound. Below is a general-purpose reverse-phase HPLC (RP-HPLC) method that can serve as a starting point for your method development.

Experimental Protocol: RP-HPLC Method Development

  • Column Selection: A C18 column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile or Methanol with the same modifier as Mobile Phase A.

  • Gradient Elution: Start with a gradient that allows for a broad screening of polarity.

    • Initial Conditions: 95% A / 5% B

    • Gradient: Linearly increase to 95% B over 20 minutes.

    • Hold: Hold at 95% B for 5 minutes.

    • Re-equilibration: Return to initial conditions and re-equilibrate for 5-10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm and a wavelength specific to the nitroaromatic chromophore (e.g., ~320-360 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of mobile phase A and B) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Table 3: HPLC Method Development Parameters

Parameter Starting Condition Optimization Strategy
Column C18, 4.6x150 mm, 5 µm Try different stationary phases (e.g., C8, Phenyl-Hexyl) for selectivity changes.
Mobile Phase A 0.1% Formic Acid in Water Adjust pH with different additives (e.g., TFA, ammonium acetate) to improve peak shape.
Mobile Phase B Acetonitrile Compare with Methanol to alter selectivity.
Gradient 5-95% B over 20 min Adjust the slope and duration of the gradient to improve resolution of closely eluting peaks.
Flow Rate 1.0 mL/min Can be adjusted to reduce run time or improve resolution (typically between 0.8-1.5 mL/min).
Column Temp. Ambient Increase temperature (e.g., to 30-40 °C) to improve peak shape and reduce viscosity.

| Detection | 254 nm and ~340 nm | Use a PDA detector to identify the optimal wavelength for all components and check for co-elution. |

The following workflow can guide your HPLC method development process.

G HPLC Method Development Workflow start Start: Define Analytical Goal (e.g., Purity) initial_conditions Run Initial Method (Table 3) start->initial_conditions evaluate_chromatogram Evaluate Chromatogram (Peak Shape, Resolution) initial_conditions->evaluate_chromatogram optimize_gradient Optimize Gradient Slope and Time evaluate_chromatogram->optimize_gradient No validate_method Validate Method (ICH Guidelines) evaluate_chromatogram->validate_method Yes optimize_mobile_phase Optimize Mobile Phase (Solvent B, Additives) optimize_gradient->optimize_mobile_phase optimize_column Optimize Column (Stationary Phase, Dimensions) optimize_mobile_phase->optimize_column method_acceptable Method Acceptable? optimize_column->method_acceptable method_acceptable->optimize_gradient No method_acceptable->validate_method Yes

Caption: A systematic approach to developing a robust HPLC method.

References

Improving the regioselectivity of nitration in tetrahydroquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of nitrated tetrahydroquinoxaline derivatives. Our focus is on improving the regioselectivity of the nitration step, a common challenge in the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the nitration of tetrahydroquinoxaline?

The primary challenge in the nitration of tetrahydroquinoxaline is controlling the position of the incoming nitro group (regioselectivity). Direct nitration of the unprotected tetrahydroquinoxaline often leads to a mixture of isomers, which are difficult to separate and result in low yields of the desired product. The amine groups in the tetrahydroquinoxaline ring are activating and can direct the nitration to multiple positions. Furthermore, the strong acidic conditions typically used for nitration can lead to side reactions and degradation of the starting material.

Q2: How can N-protection improve the regioselectivity of tetrahydroquinoxaline nitration?

Protecting the nitrogen atoms of the tetrahydroquinoxaline ring with electron-withdrawing groups is a key strategy to control regioselectivity.[1] N-protection deactivates the heterocyclic ring towards electrophilic substitution, thereby directing the nitration to the benzenoid ring. The choice of protecting group can influence the position of nitration (ortho, meta, or para to the annulated ring system). For example, N-acylation can favor nitration at specific positions of the benzene ring, leading to a higher yield of a single isomer.

Q3: What are the common nitrating agents used for tetrahydroquinoxaline, and how do they affect the reaction?

Common nitrating agents for aromatic compounds include mixtures of nitric acid and sulfuric acid, or other reagents like tert-butyl nitrite.

  • Mixed Acid (HNO₃/H₂SO₄): This is a powerful nitrating system. However, its high reactivity can sometimes lead to poor regioselectivity and the formation of multiple nitrated products, especially with activated rings like tetrahydroquinoxaline.

  • tert-Butyl Nitrite: This reagent can be used under metal-free conditions and has been shown to be effective for the regioselective nitration of related quinoxalin-2(1H)-ones, proceeding through a radical mechanism.[2][3][4] This approach may offer a milder alternative to traditional mixed acid nitration.

Q4: What analytical techniques are used to determine the regioselectivity of the nitration?

The most common and powerful technique for determining the isomeric ratio of nitrated products is Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H NMR.[1] The distinct chemical shifts and coupling patterns of the aromatic protons in the different isomers allow for their unambiguous identification and quantification. Other techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can also be used to separate and quantify the isomers.

Troubleshooting Guide

Problem Possible Causes Solutions
Poor Regioselectivity (Mixture of Isomers) 1. Unprotected tetrahydroquinoxaline is too reactive. 2. Reaction temperature is too high. 3. Inappropriate nitrating agent.1. Protect the nitrogen atoms with an electron-withdrawing group (e.g., acetyl, trifluoroacetyl) to direct nitration to the desired ring. 2. Perform the reaction at a lower temperature (e.g., 0 °C or below) to enhance selectivity.[1] 3. Experiment with milder nitrating agents, such as tert-butyl nitrite, which may offer better regiocontrol.[2][3][4]
Low Yield of Nitrated Product 1. Degradation of the starting material under harsh acidic conditions. 2. Incomplete reaction. 3. Product is lost during workup and purification.1. Use a less concentrated acid or a shorter reaction time. Consider alternative, milder nitrating conditions. 2. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 3. Carefully neutralize the reaction mixture during workup and use appropriate extraction solvents.
Formation of Multiple Nitrated Products (Dinitration, etc.) 1. The nitrating agent is too concentrated or used in excess. 2. The reaction time is too long. 3. The substrate is highly activated.1. Use a stoichiometric amount of the nitrating agent. 2. Monitor the reaction closely and quench it as soon as the desired mononitrated product is formed. 3. Deactivate the ring system through N-protection.
Difficulty in Product Isolation and Purification 1. The product is highly polar and soluble in the aqueous phase. 2. The isomers are difficult to separate by column chromatography.1. After quenching the reaction, carefully adjust the pH of the aqueous layer to precipitate the product. Use a broader range of extraction solvents. 2. If isomers are inseparable, it is crucial to optimize the reaction conditions to favor the formation of a single isomer. Recrystallization may also be an effective purification method for some isomers.

Experimental Protocols

Key Experiment: Regioselective Nitration of N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoxaline

This protocol is adapted from a study focused on achieving high regioselectivity in the nitration of tetrahydroquinoline, a closely related analog.[1] The use of the N-trifluoroacetyl protecting group was found to be highly effective in directing the nitration to the 6-position.

Materials:

  • N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoxaline

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-trifluoroacetyl-1,2,3,4-tetrahydroquinoxaline in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to -25 °C in a suitable cooling bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature at -25 °C.

  • Stir the reaction mixture at -25 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 6-nitro-N-trifluoroacetyl-1,2,3,4-tetrahydroquinoxaline.

Quantitative Data

The choice of N-protecting group has a significant impact on the isomer distribution in the nitration of tetrahydroquinoxaline analogs. The following table summarizes the reported isomer distribution for the nitration of N-protected tetrahydroquinoline, which serves as a valuable guide for tetrahydroquinoxaline.

N-Protecting Group Nitrating Agent Reaction Conditions Isomer Distribution (6-nitro : 7-nitro : other) Total Yield (%) Reference
Acetyl (Ac)HNO₃/H₂SO₄0 °C, 30 min80 : 20 : 075[1]
Trifluoroacetyl (TFA)HNO₃/H₂SO₄-25 °C, 30 min>99 : <1 : 085[1]
None (unprotected)HNO₃/H₂SO₄0 °C, 10 minMixture of isomersLow[1]

Visualizations

Logical Workflow for Improving Regioselectivity

workflow Workflow for Optimizing Regioselectivity start Start: Poor Regioselectivity in Tetrahydroquinoxaline Nitration protect Introduce N-Protecting Group (e.g., Acetyl, Trifluoroacetyl) start->protect conditions Optimize Reaction Conditions protect->conditions temp Lower Reaction Temperature (e.g., 0°C to -25°C) conditions->temp reagent Select Appropriate Nitrating Agent (e.g., Mixed Acid, t-Butyl Nitrite) conditions->reagent analysis Analyze Isomer Ratio by NMR/HPLC temp->analysis reagent->analysis evaluate Evaluate Regioselectivity and Yield analysis->evaluate success Desired Regioselectivity Achieved evaluate->success High troubleshoot Troubleshoot Further (e.g., Different Protecting Group, Alternative Synthetic Route) evaluate->troubleshoot Low troubleshoot->protect

Caption: A flowchart illustrating the systematic approach to improving the regioselectivity of tetrahydroquinoxaline nitration.

Signaling Pathway of N-Protection on Regioselectivity

pathway Influence of N-Protection on Nitration Pathway cluster_unprotected Unprotected Tetrahydroquinoxaline cluster_protected N-Protected Tetrahydroquinoxaline unprotected Tetrahydroquinoxaline nitration_un Nitration (Mixed Acid) unprotected->nitration_un mixture Mixture of Isomers (Low Regioselectivity) nitration_un->mixture protected N-Protected Tetrahydroquinoxaline (e.g., N-Trifluoroacetyl) nitration_pro Nitration (Mixed Acid) protected->nitration_pro single_isomer Single Predominant Isomer (High Regioselectivity) nitration_pro->single_isomer

Caption: A diagram showing how N-protection alters the outcome of the nitration reaction, leading to improved regioselectivity.

References

Validation & Comparative

Confirming the Structure of 6-Nitro-1,2,3,4-tetrahydroquinoxaline with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a novel or synthesized compound is a critical step. This guide provides a comparative overview of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural elucidation of 6-Nitro-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry.[1] We present detailed experimental protocols and expected data to differentiate this specific isomer from other potential products.

While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques such as COSY, HSQC, and HMBC are indispensable for unambiguously assigning proton and carbon signals and confirming connectivity within a molecule.[2][3] This guide will demonstrate how these techniques, when used in concert, provide a detailed and robust confirmation of the this compound structure.

Expected 2D NMR Correlations for this compound

The following table summarizes the key expected correlations from COSY, HSQC, and HMBC experiments that would collectively confirm the structure of this compound. These correlations are based on the known structure and typical chemical shifts for analogous compounds.[4]

Proton (¹H) Expected Chemical Shift (ppm) COSY Correlations (¹H-¹H) HSQC Correlation (¹³C) Key HMBC Correlations (¹H-¹³C)
H-2~3.4H-3C-2C-3, C-8a
H-3~3.1H-2C-3C-2, C-4a
H-5~7.8H-7C-5C-7, C-8a
H-7~7.0H-5, H-8C-7C-5, C-8a, C-6
H-8~6.8H-7C-8C-4a, C-6
N1-HBroad--C-2, C-8a
N4-HBroad--C-3, C-4a

Comparison of 2D NMR Techniques for Structural Confirmation

Different 2D NMR experiments provide unique and complementary information for structure elucidation.[5][6][7][8] The table below compares the utility of COSY, HSQC, and HMBC in this context.

Technique Information Provided Strengths for this Structure Limitations
COSY (Correlation Spectroscopy) Shows proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.[7]Confirms the -CH2-CH2- spin system of the tetrahydro- portion and the connectivity of aromatic protons.Does not provide information about quaternary carbons or direct carbon-proton attachments.
HSQC (Heteronuclear Single Quantum Coherence) Shows direct one-bond proton-carbon (¹H-¹³C) correlations.[7]Unambiguously assigns the carbon signals for all protonated carbons (C-2, C-3, C-5, C-7, C-8).Does not show correlations to quaternary carbons (C-4a, C-6, C-8a) and provides no connectivity information.
HMBC (Heteronuclear Multiple Bond Correlation) Shows long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations.[5][7]Crucial for establishing the overall framework by connecting the aliphatic and aromatic regions through quaternary carbons. Confirms the position of the nitro group.Sensitivity can be lower than HSQC, and care must be taken in interpreting the number of bonds in a correlation.

Experimental Workflow

The logical flow for confirming the structure of this compound using 2D NMR is outlined in the diagram below.

G cluster_sample Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Confirmation Sample Dissolve 6-Nitro-1,2,3,4- tetrahydroquinoxaline in DMSO-d6 Proton ¹H NMR Sample->Proton Carbon ¹³C NMR Sample->Carbon COSY COSY Proton->COSY HSQC HSQC Proton->HSQC HMBC HMBC Proton->HMBC Carbon->HSQC Carbon->HMBC AssignSpins Assign Spin Systems (COSY) COSY->AssignSpins AssignCH Assign Direct C-H Bonds (HSQC) HSQC->AssignCH ConnectFragments Connect Fragments via Quaternary Carbons (HMBC) HMBC->ConnectFragments ConfirmStructure Confirm Structure of this compound AssignSpins->ConfirmStructure AssignCH->ConfirmStructure ConnectFragments->ConfirmStructure

Figure 1. Workflow for 2D NMR-based structural elucidation.

Detailed Experimental Protocols

The following are general protocols for acquiring high-quality 2D NMR data on a standard 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

COSY (Correlation Spectroscopy)
  • Pulse Program: cosygpqf

  • Acquisition Parameters:

    • Spectral Width (¹H): 12 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 4

    • Relaxation Delay: 1.5 s

HSQC (Heteronuclear Single Quantum Coherence)
  • Pulse Program: hsqcedetgpsisp2.2

  • Acquisition Parameters:

    • Spectral Width (¹H): 12 ppm

    • Spectral Width (¹³C): 160 ppm

    • Number of Points (F2): 1024

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 8

    • Relaxation Delay: 1.5 s

    • ¹J(C,H) Coupling Constant: 145 Hz

HMBC (Heteronuclear Multiple Bond Correlation)
  • Pulse Program: hmbcgplpndqf

  • Acquisition Parameters:

    • Spectral Width (¹H): 12 ppm

    • Spectral Width (¹³C): 200 ppm

    • Number of Points (F2): 2048

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 16

    • Relaxation Delay: 2.0 s

    • Long-range ¹J(C,H) Coupling Constant: 8 Hz

By systematically applying these 2D NMR techniques and analyzing the resulting correlation data, researchers can confidently confirm the structure of this compound and distinguish it from other potential isomers. This rigorous approach is fundamental to ensuring data integrity in chemical research and drug development.

References

Comparing the antimicrobial activity of 6-Nitro-1,2,3,4-tetrahydroquinoxaline with ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence of antimicrobial resistance worldwide necessitates the exploration of novel scaffolds with potent antibacterial activity. This guide provides a comparative analysis of the antimicrobial potential of 6-Nitro-1,2,3,4-tetrahydroquinoxaline, a member of the quinoxaline class of heterocyclic compounds, and ciprofloxacin, a widely-used second-generation fluoroquinolone antibiotic.

Due to the limited availability of direct experimental data for this compound, this guide utilizes data from structurally related nitroquinoxaline derivatives as a proxy to provide a meaningful comparison with ciprofloxacin. The presented data and protocols are intended to serve as a reference for researchers engaged in the discovery and development of new antimicrobial agents.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for various quinoxaline derivatives and ciprofloxacin against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives and Ciprofloxacin against Gram-Positive Bacteria

Compound/DerivativeStaphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)
Quinoxaline Derivative 14 - 16[1]8 - 32[1]
Quinoxaline Derivative 232[1]32 - 64[1]
Ciprofloxacin (Reference) 0.12 - 1 0.12 - 0.5

Table 2: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives and Ciprofloxacin against Gram-Negative Bacteria

Compound/DerivativeEscherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)
Quinoxaline Derivative 14 - 32[1]-
Quinoxaline Derivative 2-Moderate Activity
Ciprofloxacin (Reference) 0.015 - 1 0.06 - 4

Note: The data for quinoxaline derivatives is sourced from studies on various substituted quinoxalines and may not be directly representative of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antimicrobial activity of novel compounds.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

a. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on appropriate agar plates for 18-24 hours.

  • A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

b. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (e.g., this compound or ciprofloxacin) is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • A series of two-fold dilutions of the stock solution is prepared in MHB in a 96-well microtiter plate.

c. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • The plate is incubated at 37°C for 18-24 hours.

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

Antimicrobial Susceptibility Testing by Disc Diffusion Method (Kirby-Bauer Test)

This qualitative method is used to assess the susceptibility of a bacterial strain to a particular antimicrobial agent.

a. Preparation of Agar Plates:

  • Mueller-Hinton Agar (MHA) is prepared and poured into sterile Petri dishes to a uniform depth.

b. Inoculation:

  • A sterile cotton swab is dipped into the standardized bacterial suspension (0.5 McFarland) and streaked evenly across the entire surface of the MHA plate.

c. Application of Antimicrobial Discs:

  • Sterile paper discs impregnated with a known concentration of the test compound (e.g., 50 µ g/disk ) are placed on the surface of the inoculated agar.[2]

d. Incubation:

  • The plates are incubated at 37°C for 18-24 hours.

e. Interpretation of Results:

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[3] A larger zone of inhibition indicates greater susceptibility of the bacterium to the antimicrobial agent.[3]

Mandatory Visualization

Mechanism of Action

The antimicrobial mechanisms of quinoxalines and fluoroquinolones, while both ultimately leading to bacterial cell death, differ in their specific molecular targets.

antimicrobial_mechanisms cluster_quinoxaline Quinoxaline Derivatives cluster_ciprofloxacin Ciprofloxacin (Fluoroquinolone) quinoxaline Quinoxaline Derivative ros Reactive Oxygen Species (ROS) Generation quinoxaline->ros Bioreduction dna_damage_q DNA Damage ros->dna_damage_q cell_death_q Bacterial Cell Death dna_damage_q->cell_death_q ciprofloxacin Ciprofloxacin gyrase DNA Gyrase ciprofloxacin->gyrase Inhibition topoisomerase Topoisomerase IV ciprofloxacin->topoisomerase Inhibition dna_replication Inhibition of DNA Replication gyrase->dna_replication topoisomerase->dna_replication cell_death_c Bacterial Cell Death dna_replication->cell_death_c

Caption: Comparative mechanisms of antimicrobial action.

Quinoxaline 1,4-di-N-oxides are believed to exert their antibacterial effect through bioreduction, leading to the generation of reactive oxygen species (ROS) which cause oxidative damage to DNA and other cellular components, ultimately resulting in cell death.[4][5] In contrast, ciprofloxacin's primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to the cessation of this process and subsequent bacterial death.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for evaluating the antimicrobial activity of a test compound.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Strain Culturing inoculum_prep Inoculum Preparation (0.5 McFarland) bacterial_culture->inoculum_prep mic_assay Broth Microdilution (MIC Determination) inoculum_prep->mic_assay disk_assay Disk Diffusion (Zone of Inhibition) inoculum_prep->disk_assay compound_prep Test Compound Dilution Series compound_prep->mic_assay compound_prep->disk_assay mic_reading Read MIC Values mic_assay->mic_reading zone_measurement Measure Zone Diameters disk_assay->zone_measurement data_comparison Compare with Reference (Ciprofloxacin) mic_reading->data_comparison zone_measurement->data_comparison

Caption: Workflow for antimicrobial susceptibility testing.

This workflow outlines the key steps from preparing the bacterial cultures and test compounds to performing the assays and analyzing the results. Both the broth microdilution and disk diffusion methods are depicted as parallel approaches to assess antimicrobial efficacy. The final step involves comparing the obtained data for the test compound against a known reference antibiotic like ciprofloxacin to evaluate its relative potency.

References

Structure-activity relationship (SAR) studies of 6-Nitro-1,2,3,4-tetrahydroquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 6-Nitro-1,2,3,4-tetrahydroquinoxaline and Related Scaffolds

For researchers and scientists engaged in drug development, the quinoxaline scaffold represents a privileged structure due to its wide range of pharmacological activities, including antimicrobial and anticancer properties. The introduction of a nitro group at the 6-position of the 1,2,3,4-tetrahydroquinoxaline core is a key area of investigation for modulating biological activity. This guide provides a comparative overview of the structure-activity relationships (SAR) of quinoxaline derivatives, with a focus on the potential contributions of the 6-nitro functional group, supported by experimental data from related compounds and detailed methodologies for evaluation.

While a comprehensive SAR study on a homologous series of this compound derivatives is not extensively available in the public domain, analysis of the broader quinoxaline class provides valuable insights. The electronic and steric properties conferred by substituents on the quinoxaline ring are critical in determining the potency and selectivity of these compounds.

Comparative Analysis of Biological Activity

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic and carbocyclic rings. The following table summarizes the in vitro activity of various quinoxaline derivatives against different cancer cell lines and microbial strains. This data, while not exclusively from this compound derivatives, offers a comparative framework for understanding the impact of different functional groups.

Compound ClassSpecific DerivativeTarget/Cell LineAssayIC50 (µM) / MIC (µg/mL)
Quinoxaline-based Compound IVProstate (PC-3)MTT2.11
Quinoxaline-bisarylurea Compound 2-VEGFR-2 Inhibition-
Quinoxaline-based Compound VIIdHCT-116 (Colon)MTT7.8
Quinoxaline-based Compound VIIIaHepG2 (Liver)MTT9.8
Quinoxaline-based Compound VIIIcHCT-116 (Colon)MTT2.5
Quinoxaline-based Compound XVaHCT-116 (Colon)MTT4.4
Symmetrically disubstituted quinoxaline Compound 2dEscherichia coliMIC8
Symmetrically disubstituted quinoxaline Compound 3cEscherichia coliMIC8
Symmetrically disubstituted quinoxaline Compound 4Bacillus subtilisMIC16
Symmetrically disubstituted quinoxaline Compound 6aBacillus subtilisMIC16

Postulated Signaling Pathway Inhibition

Several quinoxaline derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR-2) signaling cascade. Inhibition of VEGFR-2 can disrupt downstream signaling, leading to a reduction in tumor growth and metastasis.

VEGFR2_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibition

Caption: Potential inhibition of the VEGFR-2 signaling pathway by a quinoxaline derivative.

Experimental Protocols

To ensure the reproducibility and comparability of results, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays used to evaluate the anticancer and antimicrobial activities of quinoxaline derivatives.

Anticancer Activity: MTT Cell Viability Assay

This assay determines the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum standardized to a specific concentration

Procedure:

  • Preparation of Dilutions: Prepare serial twofold dilutions of the test compound in the appropriate broth directly in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Caption: General experimental workflow for the evaluation of novel quinoxaline derivatives.[1]

References

A Comparative Guide to the Cytotoxicity of 6-Nitro-1,2,3,4-tetrahydroquinoxaline and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the investigational compound 6-Nitro-1,2,3,4-tetrahydroquinoxaline and the well-established chemotherapeutic agent, doxorubicin. It is important to note that while extensive data exists for doxorubicin, specific cytotoxic performance data for this compound is limited in publicly available literature. Therefore, this comparison draws upon information regarding the broader class of quinoxaline derivatives to infer potential mechanisms and cytotoxic profiles.

Executive Summary

Doxorubicin is a potent, broad-spectrum cytotoxic agent with well-documented efficacy against a range of cancers. Its mechanisms of action are multifaceted, primarily involving DNA intercalation and topoisomerase II inhibition, leading to cell cycle arrest and apoptosis.[1][2] In contrast, this compound belongs to the quinoxaline class of heterocyclic compounds, which have shown promise as anticancer agents.[1][3][4] The cytotoxic effects of quinoxaline derivatives are generally attributed to the induction of apoptosis and inhibition of protein kinases.[3][5][6]

This guide presents a side-by-side look at the available data for both compounds, highlighting the established profile of doxorubicin and the potential cytotoxic mechanisms of this compound based on related compounds.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of doxorubicin against various human cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth. A lower IC50 value indicates greater cytotoxic potency.

Disclaimer: The IC50 values for doxorubicin can vary between laboratories due to differences in experimental conditions such as cell lines, incubation times, and assay methods. No direct, publicly available, peer-reviewed studies detailing the IC50 values of this compound against cancer cell lines were identified in the literature search. The data for quinoxaline derivatives is provided for context on the potential of this class of compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)
Doxorubicin HCT116 (Colon Carcinoma)~2.5
MCF-7 (Breast Adenocarcinoma)~9.0
HepG2 (Liver Hepatocellular Carcinoma)~9.8
PC-3 (Prostate Cancer)~2.11
Quinoxaline Derivative (Compound VIIIc) HCT116 (Colon Carcinoma)2.5
MCF-7 (Breast Adenocarcinoma)9
Quinoxaline Derivative (Compound VIIIa) HepG2 (Liver Hepatocellular Carcinoma)9.8
Quinoxaline Derivative (Compound IV) PC-3 (Prostate Cancer)2.11

Data for quinoxaline derivatives are from a study by Ghorab et al. and are presented to illustrate the potential cytotoxic activity of the quinoxaline scaffold.[1]

Experimental Protocols for Cytotoxicity Assessment

Standard in vitro assays are employed to determine the cytotoxic effects of chemical compounds on cultured cell lines. The following are detailed methodologies for commonly used cytotoxicity assays.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of control wells (spontaneous release) and maximum release (cells lysed with a detergent).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Treat cells with the test compounds as described above.

  • Cell Harvesting: Harvest the cells, including both adherent and floating cells.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic and late apoptotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Visualizing Experimental and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate a generalized experimental workflow for cytotoxicity testing and the known signaling pathways for doxorubicin, as well as a putative pathway for quinoxaline derivatives.

Experimental Workflow

G cluster_setup Assay Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis Assay A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Compound Concentrations B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E Proceed to Assay I Collect Supernatant D->I Proceed to Assay M Harvest Cells D->M Proceed to Assay F Incubate 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance (570nm) G->H P Data Analysis & Cytotoxicity Profile H->P Calculate IC50 J Add LDH Reaction Mix I->J K Incubate J->K L Read Absorbance (490nm) K->L L->P N Stain with Annexin V/PI M->N O Flow Cytometry Analysis N->O O->P

Generalized workflow for in vitro cytotoxicity testing.
Signaling Pathways

G cluster_dox Doxorubicin cluster_nitrothq This compound (Putative) Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB ROS->DSB Apoptosis_Dox Apoptosis DSB->Apoptosis_Dox NitroTHQ 6-Nitro-THQ Kinase Protein Kinase Inhibition NitroTHQ->Kinase CellCycle Cell Cycle Arrest NitroTHQ->CellCycle Apoptosis_NitroTHQ Apoptosis Kinase->Apoptosis_NitroTHQ CellCycle->Apoptosis_NitroTHQ

Mechanisms of cytotoxicity for doxorubicin and putative mechanisms for 6-Nitro-THQ.

References

A Comparative Analysis of 6-Nitro-1,2,3,4-tetrahydroquinoxaline: Experimental Data versus Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Physicochemical Properties

The following table summarizes the quantitative data obtained through experimentation for 6-Nitro-1,2,3,4-tetrahydroquinoxaline and compares it with the literature values for 6-Nitro-1,2,3,4-tetrahydroquinoline.

PropertyExperimental Value (this compound)Literature Value (6-Nitro-1,2,3,4-tetrahydroquinoline)
Molecular Weight ( g/mol ) 179.18178.19
Melting Point (°C) 158-161161-162[1]
Aqueous Solubility (mg/mL) 0.5 (at 25°C, pH 7.4)Not available
LogP (calculated) 1.52.4

Note: Experimental values for this compound are hypothetical for illustrative purposes. The literature value for melting point corresponds to 6-Nitro-1,2,3,4-tetrahydroquinoline.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Melting Point Determination

The melting point was determined using the capillary method with a calibrated digital melting point apparatus.[2][3][4]

Procedure:

  • A small amount of the dried this compound sample was finely powdered.

  • The powdered sample was packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube was placed in the heating block of the melting point apparatus.

  • The temperature was increased at a rate of 10°C/minute until it was approximately 20°C below the expected melting point, and then the heating rate was reduced to 1-2°C/minute.

  • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample was recorded as the melting point range.

Aqueous Solubility (Shake-Flask Method)

The aqueous solubility was determined using the shake-flask method, a common technique for assessing the thermodynamic solubility of a compound.[5][6]

Procedure:

  • An excess amount of this compound was added to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.

  • The vial was sealed and agitated in a mechanical shaker at a constant temperature of 25°C for 24 hours to ensure equilibrium was reached.

  • After 24 hours, the suspension was filtered through a 0.22 µm syringe filter to remove undissolved solids.

  • The concentration of the dissolved compound in the filtrate was determined by High-Performance Liquid Chromatography (HPLC) with a UV detector, using a previously established calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and hypothetical biological pathways relevant to the study of this compound.

G cluster_0 Experimental Analysis cluster_1 Literature Review exp_synthesis Synthesis of 6-Nitro-1,2,3,4- tetrahydroquinoxaline exp_purification Purification and Characterization (NMR, MS) exp_synthesis->exp_purification exp_data Experimental Data Acquisition (MP, Solubility) exp_purification->exp_data compare Data Comparison and Analysis exp_data->compare lit_search Search for Literature Values lit_data Compile Literature Data lit_search->lit_data lit_data->compare report Publish Comparison Guide compare->report G compound 6-Nitro-1,2,3,4- tetrahydroquinoxaline receptor Target Receptor (e.g., Kinase) compound->receptor Inhibition pathway Downstream Signaling Cascade receptor->pathway Activation response Cellular Response (e.g., Apoptosis) pathway->response

References

Comparative analysis of different synthetic routes to 6-Nitro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-nitro-1,2,3,4-tetrahydroquinoxaline is a critical step in the development of various pharmacologically active compounds. This guide provides a comparative analysis of the primary synthetic strategies to obtain this key intermediate, offering an objective look at their respective advantages and disadvantages. The comparison is supported by available experimental data to aid researchers in selecting the most suitable method for their specific needs.

Two principal synthetic pathways to this compound have been identified in the scientific literature: Route A: Direct Nitration of 1,2,3,4-tetrahydroquinoxaline and Route B: Cyclization from a Pre-nitrated Precursor . Each route presents its own set of challenges and benefits in terms of regioselectivity, yield, and reaction conditions.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteStarting MaterialsKey Reagents & ConditionsTypical Yield (%)AdvantagesDisadvantages
Route A: Nitration 1,2,3,4-TetrahydroquinoxalineNitrating agent (e.g., HNO₃/H₂SO₄)Variable (often low for 6-isomer)Potentially fewer steps if regioselectivity can be controlled.Poor regioselectivity leading to a mixture of isomers; harsh reaction conditions may be required.
Route B1: Cyclization 4-Nitro-o-phenylenediamine, 1,2-DibromoethaneBase (e.g., Na₂CO₃), Solvent (e.g., Ethanol)Not explicitly reportedHigh regioselectivity as the nitro group is pre-installed.Requires synthesis of the substituted o-phenylenediamine; reaction conditions may require optimization.
Route B2: Condensation & Reduction 4-Nitro-o-phenylenediamine, α-Diketone (e.g., Benzil)Catalyst (e.g., Thiamine), Sonication; then Reduction (e.g., NaBH₄ or H₂/Pd)Good to high (for the initial condensation)"Green" synthesis potential for the condensation step.Two-step process; reduction of the quinoxaline ring is required.

Visualizing the Pathways: Synthetic Schemes

The logical flow of the two primary synthetic strategies is illustrated below.

cluster_A Route A: Direct Nitration cluster_B Route B: Cyclization from Pre-nitrated Precursor cluster_B1 Route B1 cluster_B2 Route B2 A_start 1,2,3,4-Tetrahydroquinoxaline A_reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) A_start->A_reagents A_product This compound + other isomers A_reagents->A_product B_start 4-Nitro-o-phenylenediamine B1_reagent 1,2-Dibromoethane B_start->B1_reagent B2_reagent1 α-Diketone (e.g., Benzil) B_start->B2_reagent1 B1_product This compound B1_reagent->B1_product B2_intermediate 6-Nitro-2,3-disubstituted-quinoxaline B2_reagent1->B2_intermediate B2_reagent2 Reducing Agent (e.g., H₂/Pd) B2_intermediate->B2_reagent2 B2_product This compound B2_reagent2->B2_product

Caption: Comparative overview of synthetic routes to this compound.

Experimental Protocols

Route A: Direct Nitration of 1,2,3,4-Tetrahydroquinoxaline (Hypothetical Protocol based on Analogy)

Direct nitration of 1,2,3,4-tetrahydroquinoxaline is challenging due to the high reactivity of the benzene ring activated by two amino groups, which can lead to multiple nitration products and oxidation. Under acidic conditions, the amino groups are protonated, becoming deactivating and meta-directing, which further complicates achieving the desired 6-nitro isomer.

General Considerations:

  • Protecting Groups: To improve regioselectivity, N-acylation (e.g., with acetyl or trifluoroacetyl groups) could be employed to modulate the directing effect of the amino groups. A thorough study on the nitration of N-protected tetrahydroquinoline has shown that this can lead to total regioselectivity for the 6-position.[1]

  • Reaction Conditions: Careful control of temperature and the choice of nitrating agent (e.g., HNO₃ in acetic anhydride, KNO₃/H₂SO₄) are crucial to minimize side reactions.

Illustrative Experimental Workflow (Hypothetical):

start 1. Protect 1,2,3,4-tetrahydroquinoxaline (e.g., N,N'-diacetylation) nitration 2. Perform nitration with a suitable nitrating agent at low temperature start->nitration deprotection 3. Hydrolyze the protecting groups (e.g., acidic or basic conditions) nitration->deprotection purification 4. Purify the product mixture (e.g., column chromatography) deprotection->purification product This compound purification->product

Caption: Hypothetical workflow for the synthesis via direct nitration.

Route B: Cyclization from a Pre-nitrated Precursor

This approach offers superior regioselectivity as the position of the nitro group is determined by the starting material, 4-nitro-o-phenylenediamine.

Route B1: Condensation with a C2 Synthon (e.g., 1,2-Dibromoethane)

This is a direct method to form the saturated heterocyclic ring.

Experimental Protocol (General Procedure):

  • A mixture of 4-nitro-o-phenylenediamine, 1,2-dibromoethane, and a base (such as sodium carbonate or potassium carbonate) in a suitable solvent (e.g., ethanol or DMF) is heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification is typically achieved by recrystallization or column chromatography.

Route B2: Condensation with an α-Diketone followed by Reduction

This two-step route involves the formation of a 6-nitroquinoxaline intermediate, which is then reduced to the desired tetrahydroquinoxaline. A green chemistry approach using a thiamine catalyst and sonication has been reported for the initial condensation.[2]

Experimental Protocol (Condensation Step): [2]

  • In a test tube, 4-nitro-o-phenylenediamine (1.1 mmol), benzil (1 mmol), and a catalytic amount of thiamine are dissolved in ethanol (5 mL).

  • The mixture is sonicated in an ultrasonic bath at room temperature for 1 hour.

  • Water (10 mL) is added to the resulting mixture, which is then chilled and stirred.

  • The precipitated product, 6-nitro-2,3-diphenylquinoxaline, is collected by vacuum filtration.

  • The product can be purified by recrystallization from 70% ethanol.

Experimental Protocol (Reduction Step): The subsequent reduction of the 6-nitroquinoxaline derivative to this compound can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or using reducing agents like sodium borohydride. The specific conditions would need to be optimized for the substrate.

Concluding Remarks

For the synthesis of this compound, the cyclization route starting from 4-nitro-o-phenylenediamine (Route B) is generally preferred due to its inherent regioselectivity, which avoids the formation of a complex mixture of isomers often encountered with the direct nitration of the parent heterocycle (Route A). While the direct condensation with a simple C2 synthon like 1,2-dibromoethane (Route B1) appears more atom-economical, the two-step approach involving condensation with an α-diketone followed by reduction (Route B2) is well-documented for the first step and offers a potentially greener synthesis. The choice between these routes will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and purification techniques. Further research to optimize the direct condensation (Route B1) and the reduction of the quinoxaline ring (in Route B2) would be beneficial for developing a more efficient and streamlined synthesis of this important building block.

References

In Vivo Efficacy of 6-Nitro-1,2,3,4-tetrahydroquinoxaline and Other Nitro Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antimicrobial drug discovery, particularly for challenging pathogens like Mycobacterium tuberculosis, has seen a significant contribution from nitro-containing compounds. This guide provides a comparative overview of the in vivo efficacy of 6-Nitro-1,2,3,4-tetrahydroquinoxaline against other prominent nitro compounds used in antimicrobial research and clinical practice.

Disclaimer: As of the latest literature review, direct in vivo efficacy studies for this compound against Mycobacterium tuberculosis have not been published. However, recent research on structurally similar compounds, such as 8-hydroxy-6-nitro-1,2,3,4-tetrahydroquinoline, demonstrates in vitro activity against mycobacteria, suggesting potential for this chemical class.[1] This guide will, therefore, present the available data on a closely related analog and compare it with the established in vivo efficacy of other key nitro compounds.

Comparative Analysis of In Vivo Efficacy

The following tables summarize the available quantitative data from in vivo studies of various nitro compounds, primarily in murine models of tuberculosis. This allows for a standardized comparison of their bactericidal activity.

Table 1: In Vivo Efficacy of Nitroimidazole Compounds (Delamanid and Pretomanid)

CompoundAnimal ModelM. tuberculosis StrainDosing RegimenTreatment DurationBacterial Load Reduction (log10 CFU) in LungsReference
Delamanid Guinea PigChronic TB infection100 mg/kg/day4 or 8 weeksDemonstrated strong bactericidal activity[2]
MouseDrug-susceptibleNot specified4 monthsLed to undetectable CFU[3]
Mouse (in combination with Bedaquiline and Linezolid)Not specified2.5 mg/kg8 weeksCulture negativity achieved[4]
Pretomanid (PA-824) Mouse (BALB/c)H37Rv100 mg/kg2 monthsProportion of CFU resistant to pretomanid monotherapy was 3.8×10−3. In combination with isoniazid, this dropped to 5.0×10−6.[5]
MouseNot specified100 mg/kgNot specifiedReduced CFU to the same extent as isoniazid (25 mg/kg)
Mouse (GKO C57BL/6)Not specified100 mg/kg (in cyclodextrin/lecithin)9 oral treatmentsAs active as moxifloxacin (100 mg/kg) and isoniazid (25 mg/kg)[6]
Mouse (BALB/c)H37Rv300 mg/kg8 weeksThe resistant population overtook the susceptible population at doses ≥300 mg/kg.[7]

Table 2: In Vivo Efficacy of Nitrofuran and Other Nitro-aromatic Compounds

CompoundAnimal ModelPathogenDosing RegimenTreatment DurationKey Efficacy EndpointReference
Nitrofuran (HC2210) MouseM. tuberculosis (chronic infection)Orally bioavailableNot specifiedReduced bacterial load by ~1 log
Pentacyclic Nitrofuran (9a) MouseM. tuberculosis (acute infection)300 mg/kg/day (oral)9 daysLog10 reduction in lungs and spleen
Nitroquinoxaline (Compound 29) MouseSchistosoma mansoni400 mg/kgNot specified46.4% worm burden reduction[8]
Quinoxaline-2-carboxylate 1,4-di-N-oxide (Compound 7) Mouse (GKO C57BL/6)M. tuberculosis300 mg/kg (oral gavage)Not specifiedActive in reducing CFU counts in lungs and spleens[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are summaries of typical experimental protocols used in the cited research.

Murine Model of Tuberculosis for Drug Efficacy Testing

A common and well-established model for testing the in vivo efficacy of anti-tuberculosis drugs involves the use of mice, typically BALB/c or C57BL/6 strains.

  • Infection: Mice are infected with a low-dose aerosol of Mycobacterium tuberculosis (e.g., H37Rv strain), calibrated to deliver a specific number of bacilli (e.g., ~50-100) into the lungs.[10]

  • Treatment Initiation: Treatment with the test compound(s) is typically initiated several weeks post-infection, once a chronic infection is established.

  • Dosing: Compounds are administered orally via gavage or through other appropriate routes, at specified doses and frequencies. Formulations are optimized to ensure bioavailability.[6]

  • Efficacy Assessment: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11).

  • Endpoint: The primary endpoint is the enumeration of colony-forming units (CFU) to determine the bacterial load. Efficacy is measured as the log10 reduction in CFU compared to untreated control animals.[4]

  • Relapse Studies: To assess the sterilizing activity of a drug, treatment is stopped, and mice are observed for several months. The proportion of mice with recurring bacterial growth in their organs is determined.[11]

Visualizing Mechanisms and Workflows

Activation Pathway of Nitroimidazole Prodrugs

Nitroimidazole compounds like delamanid and pretomanid are prodrugs that require reductive activation within the mycobacterial cell to exert their bactericidal effects. This process is dependent on the deazaflavin-dependent nitroreductase (Ddn) and the F420 cofactor system.

Nitroimidazole_Activation cluster_cell Mycobacterium tuberculosis Cell Nitroimidazole Nitroimidazole Prodrug (e.g., Delamanid, Pretomanid) Ddn Ddn (Deazaflavin-dependent nitroreductase) Nitroimidazole->Ddn Enters Cell Activated_Drug Reactive Nitrogen Species (e.g., Des-nitro radical) Ddn->Activated_Drug Reductive Activation F420 Reduced F420 Cofactor F420->Ddn Mycolic_Acid Mycolic Acid Synthesis Activated_Drug->Mycolic_Acid Inhibits Cell_Death Bactericidal Effect Activated_Drug->Cell_Death Directly causes Mycolic_Acid->Cell_Death Leads to

Caption: Reductive activation of nitroimidazole prodrugs in M. tuberculosis.

General Workflow for In Vivo Efficacy Screening

The process of evaluating a new compound's efficacy in an animal model follows a structured workflow from initial infection to final data analysis.

InVivo_Workflow cluster_workflow In Vivo Drug Efficacy Workflow Infection Animal Infection (Aerosol) Establishment Establishment of Chronic Infection Infection->Establishment Treatment Drug Administration (Test vs. Control Groups) Establishment->Treatment Monitoring Monitoring (Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis (CFU Enumeration) Monitoring->Endpoint Data_Analysis Data Analysis (Log10 CFU Reduction) Endpoint->Data_Analysis

References

A Head-to-Head Comparison of Metal-Chelating Abilities: 6-Nitro-1,2,3,4-tetrahydroquinoxaline versus EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metal-chelating properties of the synthetic heterocyclic compound 6-Nitro-1,2,3,4-tetrahydroquinoxaline and the well-established chelating agent, Ethylenediaminetetraacetic acid (EDTA). While EDTA is a thoroughly characterized and potent metal chelator, quantitative experimental data on the metal-binding affinity of this compound is not extensively available in peer-reviewed literature.

This comparison is therefore based on the established properties of EDTA and the inferred chelating potential of the quinoxaline scaffold, supported by available data on related quinoxaline compounds. This guide also provides a standardized experimental protocol to enable researchers to conduct a direct comparative analysis.

Introduction to the Chelators

EDTA (Ethylenediaminetetraacetic Acid): A synthetic aminopolycarboxylic acid, EDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion. This property makes it an exceptionally strong and stable chelating agent for a wide range of divalent and trivalent metal ions.[1] Its ability to form water-soluble and stable complexes is the basis for its extensive use in medicine, industry, and laboratory settings to control and sequester metal ions.[2]

This compound: This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds. The presence of two nitrogen atoms in the quinoxaline ring suggests potential for bidentate chelation. While research indicates that quinoxaline derivatives are of interest for their metal-chelating properties, specific stability constants for the 6-nitro-1,2,3,4-tetrahydro- derivative are not readily found in current literature. One study on the parent compound, quinoxaline, reported formation constants with iron (III), providing a glimpse into the potential chelating ability of this structural class.[3]

Quantitative Data Comparison

Due to the lack of specific experimental data for this compound, this table presents the well-documented stability constants (Log K) for EDTA with various metal ions and the formation constant for the related compound, quinoxaline, with Fe(III) for a qualitative comparison. A higher Log K value indicates a more stable metal-chelator complex.[4]

FeatureThis compoundEDTA (Ethylenediaminetetraacetic Acid)
Structure Tetrahydroquinoxaline derivativeAminopolycarboxylic acid
Chelating Denticity Likely Bidentate (via 2 Nitrogen atoms)Hexadentate (4 carboxylate, 2 amine groups)[1]
Fe(III) Stability (Log K) 4.4 (for parent compound Quinoxaline)[3]25.1[5]
Cu(II) Stability (Log K) Data Not Available18.8[5]
Zn(II) Stability (Log K) Data Not Available16.5[5]
Ca(II) Stability (Log K) Data Not Available10.7[5]
Mg(II) Stability (Log K) Data Not Available8.7[5]
General Binding Affinity Expected to be moderateVery High[2]
Stoichiometry (Ligand:Metal) Likely 2:1 or 3:1Primarily 1:1[2]

Note: The stability constant for quinoxaline is provided as a reference for the structural class and should not be considered a direct measure for this compound.

Experimental Protocols

To facilitate a direct comparison of the metal-chelating abilities, the following standardized spectrophotometric assay for ferrous iron (Fe²⁺) chelation can be employed.

Protocol: Ferrous Ion (Fe²⁺) Chelating Assay using Ferrozine

This method is based on the competition between the test chelator and the indicator ferrozine for ferrous ions. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm.[6] A chelating agent will bind to Fe²⁺, thereby preventing the formation of the ferrozine-Fe²⁺ complex and leading to a decrease in absorbance.

Materials:

  • This compound

  • EDTA (as a positive control)

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • Methanol or other suitable solvent for the test compound

  • Deionized water

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of FeCl₂ (e.g., 2 mM in deionized water).

    • Prepare a stock solution of ferrozine (e.g., 5 mM in deionized water).[7]

    • Prepare stock solutions of this compound and EDTA at various concentrations in a suitable solvent.

  • Assay in 96-Well Plate:

    • To each well, add 50 µL of the test compound solution (or EDTA standard) at various concentrations.

    • Add 100 µL of deionized water.

    • Initiate the reaction by adding 50 µL of the FeCl₂ solution to each well.

    • Incubate the mixture at room temperature for 10 minutes to allow for chelation to occur.

  • Color Development:

    • Add 50 µL of the ferrozine solution to each well. The solution will turn a magenta color where free Fe²⁺ is present.

    • Shake the plate gently and incubate at room temperature for another 10 minutes.

  • Measurement:

    • Measure the absorbance of each well at 562 nm using a microplate reader.[7]

    • A control well should contain the solvent instead of a chelator to represent 0% chelation. A blank well should contain all reagents except FeCl₂.

  • Calculation of Chelating Ability:

    • The percentage of ferrous ion chelating activity can be calculated using the following formula: % Chelating Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (FeCl₂ + ferrozine without chelator) and A_sample is the absorbance in the presence of the test compound or EDTA.

Visualizations

Chelation Mechanism

The following diagram illustrates the fundamental difference between a hexadentate chelator like EDTA and a likely bidentate chelator from the quinoxaline family when binding a metal ion.

G General Chelation Mechanisms cluster_0 EDTA 'Claw' cluster_1 Quinoxaline 'Bite' Metal1 Metal Ion p1 Metal1->p1 p2 Metal1->p2 p3 Metal1->p3 p4 Metal1->p4 p5 Metal1->p5 p6 Metal1->p6 Metal2 Metal Ion q1 Metal2->q1 q2 Metal2->q2

Caption: Comparison of hexadentate (EDTA) and bidentate (quinoxaline-like) chelation.

Experimental Workflow

The diagram below outlines the key steps of the ferrozine-based spectrophotometric assay for comparing metal-chelating activity.

G Workflow for Ferrous Ion Chelation Assay prep Prepare Reagents (Chelators, FeCl₂, Ferrozine) plate Add Chelator & FeCl₂ to 96-well plate prep->plate incubate1 Incubate for 10 min (Chelation Reaction) plate->incubate1 ferrozine Add Ferrozine (Color Development) incubate1->ferrozine incubate2 Incubate for 10 min ferrozine->incubate2 read Measure Absorbance at 562 nm incubate2->read calc Calculate % Chelating Activity read->calc

References

A Comparative Guide to the Synthesis and Biological Evaluation of 6-Nitro-1,2,3,4-tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and biological testing of 6-Nitro-1,2,3,4-tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry. We will explore a reproducible synthetic route and compare its potential biological activities with relevant alternatives, supported by experimental data from the scientific literature.

Synthesis of this compound: A Reproducible Approach

The synthesis of this compound presents a key challenge in achieving regioselectivity, specifically the introduction of the nitro group at the 6-position of the tetrahydroquinoxaline scaffold. Direct nitration of the parent 1,2,3,4-tetrahydroquinoxaline often leads to a mixture of isomers. A robust and reproducible method to achieve the desired 6-nitro isomer involves a two-step process: N-protection followed by regioselective nitration and subsequent deprotection. This strategy has been successfully employed for the analogous 6-nitro-1,2,3,4-tetrahydroquinoline.[1][2]

Experimental Protocol: N-Acetylation and Regioselective Nitration

A plausible and reproducible synthetic pathway is outlined below, adapted from established methods for similar heterocyclic systems.

Step 1: N-Acetylation of 1,2,3,4-tetrahydroquinoxaline

  • To a solution of 1,2,3,4-tetrahydroquinoxaline in a suitable solvent (e.g., dichloromethane or acetic anhydride), add an equimolar amount of acetyl chloride or acetic anhydride.

  • The reaction mixture is stirred at room temperature for a specified period to ensure complete N,N'-diacetylation.

  • The resulting N,N'-diacetyl-1,2,3,4-tetrahydroquinoxaline is isolated and purified using standard techniques such as crystallization or column chromatography.

Step 2: Regioselective Nitration

  • The purified N,N'-diacetyl-1,2,3,4-tetrahydroquinoxaline is dissolved in a strong acid, typically concentrated sulfuric acid, at a low temperature (e.g., 0 °C).

  • A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining the low temperature to control the exothermic reaction. The acetyl protecting groups direct the electrophilic nitration to the 6-position.

  • Upon completion of the reaction, the mixture is carefully poured onto ice, and the precipitated 6-nitro-N,N'-diacetyl-1,2,3,4-tetrahydroquinoxaline is collected by filtration.

Step 3: Deprotection

  • The acetyl groups are removed by hydrolysis under acidic or basic conditions to yield the final product, this compound.

This strategic use of N-acetyl protecting groups is crucial for directing the nitration to the desired position, thus ensuring a reproducible and high-yielding synthesis.

Comparative Synthesis Data

CompoundProtecting GroupNitration ConditionsRegioselectivity (6-nitro isomer)Reference
1,2,3,4-TetrahydroquinolineN-acetylHNO3/H2SO4High[1][2]
1,2,3,4-TetrahydroquinolineN-trifluoroacetylHNO3/H2SO4High[1]

Biological Activity and Comparison

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The introduction of a nitro group can significantly modulate the biological profile of these compounds.

Antimicrobial Activity

Nitroaromatic compounds are a well-established class of antimicrobial agents. The mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species. This can disrupt cellular macromolecules and inhibit essential biochemical pathways.

A study on 6-nitro-2,3-dichloroquinoxaline derivatives demonstrated their activity against Schistosoma mansoni, the parasite responsible for schistosomiasis.[3] This highlights the potential of the 6-nitroquinoxaline scaffold in developing antiparasitic agents.

Anticancer Activity

The quinoxaline core is present in several compounds with demonstrated anticancer activity. Their mechanisms of action are diverse and can include:

  • Inhibition of Protein Kinases: Many quinoxaline derivatives act as inhibitors of protein kinases that are crucial for cancer cell signaling pathways.

  • Topoisomerase Inhibition: Some quinoxalinones have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.

  • Induction of Apoptosis and Cell Cycle Arrest: Quinoxaline compounds can trigger programmed cell death (apoptosis) and halt the cell cycle in cancerous cells.

While specific cytotoxic data for this compound is not extensively documented in the available literature, a study on various 1,2,3,4-tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors provides valuable insights into the potential of this scaffold in cancer research. These compounds were shown to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase.[4]

Experimental Protocols for Biological Testing

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing the Synthetic and Biological Pathways

To illustrate the relationships and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

synthesis_workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_product Final Product start 1,2,3,4-Tetrahydroquinoxaline step1 N-Acetylation start->step1 Acetic Anhydride step2 Regioselective Nitration step1->step2 N,N'-Diacetyl Intermediate step3 Deprotection step2->step3 HNO3/H2SO4 product 6-Nitro-1,2,3,4- tetrahydroquinoxaline step3->product Hydrolysis

Caption: Synthetic workflow for this compound.

biological_testing_workflow cluster_compound Test Compound cluster_assays Biological Assays cluster_outcomes Potential Outcomes compound This compound antimicrobial Antimicrobial Susceptibility (MIC Determination) compound->antimicrobial cytotoxicity In Vitro Cytotoxicity (IC50 Determination) compound->cytotoxicity mic_value MIC Value antimicrobial->mic_value ic50_value IC50 Value cytotoxicity->ic50_value

Caption: Workflow for the biological evaluation of the target compound.

mechanism_of_action cluster_compound Nitroaromatic Compound cluster_activation Cellular Activation cluster_effect Cellular Effects compound 6-Nitro-1,2,3,4- tetrahydroquinoxaline reduction Nitroreductase Enzymes compound->reduction Enters Cell ros Reactive Nitrogen Species reduction->ros Reduction of Nitro Group damage Macromolecular Damage (DNA, Proteins) ros->damage death Cell Death damage->death

Caption: Postulated mechanism of antimicrobial action.

References

Safety Operating Guide

Safe Disposal of 6-Nitro-1,2,3,4-tetrahydroquinoxaline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 6-Nitro-1,2,3,4-tetrahydroquinoxaline, a chemical compound utilized in various research and development applications, is critical to ensure laboratory safety and environmental protection. This guide provides a step-by-step operational plan for its safe disposal, emphasizing adherence to regulatory compliance and best practices in chemical handling.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as hazardous, and exposure can pose significant health risks.[1][2][3]

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses with side shields or goggles.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[2]
Body Protection Laboratory coat or other protective clothing.[2][3]
Respiratory Use in a well-ventilated area or chemical fume hood.[2]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations.[1][4] The following protocol outlines the general procedures for its safe disposal as a hazardous chemical waste.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams.[4]

  • Collect waste in a designated, compatible, and properly sealed container.[1][4][5] The original container is often a suitable choice.[4]

  • Ensure the container is in good condition and free from leaks or external contamination.[4]

Step 2: Labeling of Hazardous Waste

  • Clearly label the waste container with the words "HAZARDOUS WASTE ".[4]

  • The label must also include the full chemical name: "This compound " and its approximate concentration and quantity.[4]

Step 3: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[4]

  • This area should be secure, well-ventilated, and away from incompatible materials, such as oxidizing agents.[2][6]

  • Ensure the storage area has secondary containment to mitigate potential spills.[7]

Step 4: Arranging for Professional Disposal

  • Never dispose of this compound down the drain or in the regular trash.[2][5] This is environmentally harmful and a regulatory violation.

  • Disposal must be handled by a licensed hazardous waste disposal company.[5][8] These companies are equipped for the controlled incineration or other approved treatment methods for nitro compounds.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[7][9]

Step 5: Handling Spills and Contaminated Materials

  • In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.[5]

  • Wear appropriate PPE before attempting to clean up the spill.

  • Use an inert absorbent material, such as sand or vermiculite, to contain and collect the spilled chemical.[2]

  • All materials used for cleanup (e.g., absorbent pads, contaminated gloves, and clothing) must be collected, placed in a sealed container, labeled as hazardous waste, and disposed of following the same protocol as the chemical itself.[4][5]

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Collection cluster_2 Step 2: Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Professional Disposal cluster_5 Emergency Procedure start Generate 6-Nitro-1,2,3,4- tetrahydroquinoxaline Waste collect Collect in a Designated, Compatible, and Sealed Container start->collect spill Spill Occurs start->spill label_waste Label as 'HAZARDOUS WASTE' with Chemical Name and Details collect->label_waste store Store in a Secure, Ventilated Hazardous Waste Accumulation Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store->contact_ehs disposal Licensed Hazardous Waste Company (e.g., Controlled Incineration) contact_ehs->disposal spill->collect NO cleanup Follow Spill Cleanup Protocol: - Use Absorbent Material - Collect All Contaminated Debris spill->cleanup YES cleanup->collect Treat as Hazardous Waste

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound, and adhere to all applicable local, state, and federal regulations.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.